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  • Product: Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate
  • CAS: 886364-67-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Ethyl 3-(4-Chlorophenyl)-2-(methylaminomethyl)propanoate: Structure, Properties, and Synthetic Applications

Executive Summary Ethyl 3-(4-chlorophenyl)-2-(methylaminomethyl)propanoate (CAS: 886364-67-6) is a highly specialized β2 -amino acid ester derivative. In modern medicinal chemistry, β2 -amino acids serve as critical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-chlorophenyl)-2-(methylaminomethyl)propanoate (CAS: 886364-67-6) is a highly specialized β2 -amino acid ester derivative. In modern medicinal chemistry, β2 -amino acids serve as critical building blocks for the development of proteolytically stable peptidomimetics and conformationally restricted CNS-active pharmacophores[1]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous analysis of this compound’s physicochemical profile, validated synthetic methodologies, and mechanistic applications in drug design.

Chemical Identity & Structural Significance

The compound is an ethyl ester of a substituted propanoic acid, characterized by a 4-chlorobenzyl group at the β -position (relative to the amino group) and a methylaminomethyl group at the α -position.

  • IUPAC Name: Ethyl 2-(4-chlorobenzyl)-3-(methylamino)propanoate

  • CAS Registry Number: 886364-67-6

  • SMILES: CCOC(=O)C(CC1=CC=C(C=C1)Cl)CNC[2]

Structural Causality in Drug Design

The architecture of this molecule is deliberately engineered for specific pharmacokinetic outcomes:

  • 4-Chlorophenyl Moiety: The para-chloro substitution enhances lipophilicity, which is crucial for crossing the blood-brain barrier (BBB) if the target is a central nervous system (CNS) receptor (e.g., monoamine transporters). The chlorine atom also blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the molecule's in vivo half-life.

  • β2 -Amino Acid Backbone: By shifting the amino group to the β -position and introducing an α -side chain, the resulting peptides (when the ester is hydrolyzed and coupled) exhibit profound resistance to endogenous peptidases[3].

  • Secondary Amine (Methylamino): The N-methyl group provides a balance between hydrogen-bond donating capability and steric shielding, optimizing receptor binding affinity while preventing rapid N-dealkylation.

Physicochemical & Computational Profiling

Understanding the physicochemical properties is paramount for predicting the compound's behavior in biological systems and during formulation. The data is summarized in Table 1.

Table 1: Quantitative Physicochemical Properties

PropertyValueClinical / Synthetic Implication
Molecular Formula C13​H18​ClNO2​ [2]Defines stoichiometric calculations.
Molecular Weight 255.74 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring good oral bioavailability.
Monoisotopic Mass 255.1026 Da[2]Critical for High-Resolution Mass Spectrometry (HRMS) identification.
Predicted LogP 2.6[2]Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) ~38.3 ŲExcellent for BBB penetration (TPSA < 90 Ų is preferred for CNS drugs).
H-Bond Donors / Acceptors 1 / 3Ensures adequate aqueous solubility while maintaining lipophilic character.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of β2 -amino acid derivatives requires precise control over the α -carbon functionalization[1]. Direct alkylation with methylamine often leads to over-alkylation or elimination. Therefore, a highly controlled, self-validating two-step protocol utilizing α -formylation followed by reductive amination is the industry standard.

Protocol: Synthesis via α -Formylation and Reductive Amination

Objective: Synthesize the target compound from ethyl 3-(4-chlorophenyl)propanoate.

Step 1: Enolate Formation and Formylation
  • Reagents: Ethyl 3-(4-chlorophenyl)propanoate (1.0 eq), Ethyl formate (3.0 eq), Sodium ethoxide (NaOEt) (1.2 eq), Anhydrous THF.

  • Procedure:

    • Cool a solution of NaOEt in anhydrous THF to 0°C under an argon atmosphere.

    • Dropwise add ethyl 3-(4-chlorophenyl)propanoate. Stir for 30 minutes to ensure complete enolization.

    • Add ethyl formate dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with 1M HCl, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the α -formyl intermediate.

  • Causality & Expertise: NaOEt is specifically chosen as the base to match the ethyl ester of the starting material, completely eliminating the risk of transesterification side-reactions. The excess of ethyl formate leverages Le Chatelier's principle to drive the thermodynamic equilibrium toward the formylated product.

Step 2: Imine Condensation and Reductive Amination
  • Reagents: α -formyl intermediate (1.0 eq), Methylamine ( CH3​NH2​ ) 2.0M in THF (2.0 eq), Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq), Glacial acetic acid (0.1 eq), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve the α -formyl intermediate in DCE. Add methylamine and glacial acetic acid. Stir for 2 hours at room temperature to form the iminium intermediate.

    • Cool to 0°C and add NaBH(OAc)3​ in portions.

    • Stir for 12 hours at room temperature.

    • Quench with saturated NaHCO3​ , extract with dichloromethane, and purify via silica gel chromatography to isolate Ethyl 3-(4-chlorophenyl)-2-(methylaminomethyl)propanoate.

  • Causality & Expertise: NaBH(OAc)3​ is selected over NaBH4​ or NaBH3​CN because its electron-withdrawing acetate groups significantly reduce its hydridic reactivity. This prevents the premature reduction of the aldehyde back to an alcohol, ensuring it selectively reduces only the protonated iminium species. DCE is utilized as it provides optimal solubility and stability for the triacetoxyborohydride reagent.

Synthesis SM Starting Material: Ethyl 3-(4-chlorophenyl)propanoate Step1 Step 1: Enolization & Formylation Reagents: NaOEt, HCOOEt SM->Step1 Int1 Intermediate: Ethyl 2-formyl-3-(4-chlorophenyl)propanoate Step1->Int1 Step2 Step 2: Imine Condensation Reagents: CH3NH2, AcOH Int1->Step2 Int2 Intermediate: Iminium Species Step2->Int2 Step3 Step 3: Hydride Reduction Reagents: NaBH(OAc)3, DCE Int2->Step3 Product Target Compound: Ethyl 3-(4-chlorophenyl)-2-(methylaminomethyl)propanoate Step3->Product

Figure 1: Step-by-step synthetic workflow for the preparation of the target β²-amino acid ester.

Mechanistic Pathways & Applications in Drug Design

Peptidomimetic Incorporation

When the ethyl ester is hydrolyzed to the free acid, this compound can be incorporated into peptide sequences using standard Fmoc or Boc solid-phase peptide synthesis (SPPS). Natural α -peptides are rapidly degraded by proteases, limiting their therapeutic utility. The incorporation of a β2 -amino acid introduces an extra carbon in the backbone and places the side chain adjacent to the carbonyl group. This creates severe steric hindrance at the scissile bond, effectively blocking the active site of endogenous proteases[3].

PharmLogic Compound β²-Amino Acid Motif (Target Compound) Peptide Incorporation into Peptidomimetic Compound->Peptide Protease Steric Hindrance at Protease Cleavage Site Peptide->Protease Stability Enhanced In Vivo Half-Life Protease->Stability

Figure 2: Logical mechanism of β²-amino acid incorporation enhancing proteolytic stability.

CNS Pharmacophore Potential

Beyond peptides, the structural motif of a 4-chlorophenyl ring separated by a short alkyl chain from a secondary amine is a privileged scaffold in neuropharmacology. It closely mimics the pharmacophore of monoamine reuptake inhibitors (e.g., targeting SERT, DAT, or NET). The ester group allows the molecule to act as a lipophilic prodrug, which can be hydrolyzed by esterases in the brain to release the active zwitterionic amino acid.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following analytical benchmarks must be met:

  • Mass Spectrometry (ESI-HRMS): The predicted [M+H]+ adduct must appear at exactly m/z 256.10988[2]. The presence of the chlorine atom will be definitively confirmed by a characteristic 3:1 isotopic pattern at m/z 256 and 258.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.25 (d, 2H) and δ 7.10 (d, 2H) for the para-substituted aromatic ring (AA'BB' system).

    • δ 4.10 (q, 2H) and δ 1.20 (t, 3H) confirming the intact ethyl ester.

    • δ 2.40 (s, 3H) corresponding to the N-methyl group.

    • Multiplets around δ 2.70 - 3.00 for the methine ( α -CH) and methylene protons.

References

  • 886364-67-6 (C13H18ClNO2) - PubChemLite. uni.lu. Available at:[Link]

  • Enantioselective Synthesis of β-amino acids: A Review. hilarispublisher.com. Available at:[Link]

  • Philippe KAROYAN | Professor (Full) | Sorbonne University, Paris | UPMC | Ecole Doctorale Chimie Moléculaire (ED 406) | Research profile. researchgate.net. Available at: [Link]

Sources

Exploratory

Pharmacokinetic profiling of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate derivatives

Preclinical Pharmacokinetic Profiling of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate Derivatives: A Technical Whitepaper Executive Summary & Pharmacokinetic Rationale Ethyl 3-(4-Chloro-phenyl)-2-methylaminom...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Pharmacokinetic Profiling of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate Derivatives: A Technical Whitepaper

Executive Summary & Pharmacokinetic Rationale

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886364-67-6), hereafter referred to as ECMP , represents a highly lipophilic, substituted β -amino acid ester scaffold. In drug development, this structural class is frequently utilized to design centrally acting neuro-modulators or monoamine reuptake inhibitors.

Profiling the pharmacokinetics (PK) of ECMP derivatives requires navigating several distinct structural liabilities and advantages:

  • The Ethyl Ester Prodrug Motif: The ester linkage acts as a lipophilic mask, significantly enhancing passive transcellular permeability and Blood-Brain Barrier (BBB) penetration. However, it introduces a major PK liability: rapid systemic hydrolysis by ubiquitous human carboxylesterases (hCES1 in the liver, hCES2 in the intestine)[1][2].

  • Para-Chloro Aromatic Substitution: Halogenation at the para position of the phenyl ring is a deliberate medicinal chemistry strategy. It sterically and electronically blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation, shifting the metabolic burden toward the aliphatic chain.

  • Secondary Methylamine: The methylaminomethyl group is a prime target for oxidative N-demethylation, primarily driven by hepatic CYP3A4 and CYP2D6.

This guide outlines a self-validating preclinical workflow for the bioanalysis, in vitro metabolic profiling, and in vivo PK characterization of ECMP derivatives.

Bioanalytical Method Development (LC-MS/MS)

Because ECMP is highly lipophilic, it frequently co-elutes with endogenous plasma phospholipids during reversed-phase liquid chromatography. This leads to severe ion suppression in the electrospray ionization (ESI+) source. To ensure analytical trustworthiness, the quantification protocol must integrate a self-validating matrix effect assessment, adhering strictly to the[3][4].

Self-Validating Extraction & Matrix Effect Protocol

We employ the post-extraction spike methodology pioneered by to quantitatively isolate extraction efficiency from mass spectrometric signal suppression[5].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ECMP-d3) to track extraction recovery dynamically.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Matrix Effect (ME) Validation System: Prepare three distinct analytical sets to validate the assay's integrity:

    • Set A (Neat): ECMP standards prepared in the mobile phase.

    • Set B (Post-Spike): ECMP standards spiked into blank plasma extract after PPT.

    • Set C (Pre-Spike): ECMP standards spiked into blank plasma before PPT.

  • Causality & Calculation:

    • Matrix Effect (%) = (AreaSetB​/AreaSetA​)×100 . If ME is <80% or >120%, the chromatography gradient must be flattened to separate ECMP from the phospholipid elution zone.

    • Extraction Recovery (%) = (AreaSetC​/AreaSetB​)×100 . Validates the physical efficiency of the PPT solvent.

In Vitro Metabolic Stability Protocols

A critical failure point in profiling ester-containing scaffolds like ECMP is ex vivo degradation. If blood samples are not stabilized immediately upon collection, plasma carboxylesterases will continue to hydrolyze the drug in the collection tube, leading to an artificial underestimation of Cmax​ and half-life[2].

Carboxylesterase-Mediated Hydrolysis Assay

This protocol utilizes a parallel-cohort design to self-validate whether observed compound depletion is due to enzymatic metabolism or spontaneous chemical instability (e.g., pH-driven hydrolysis).

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm blank human and rat plasma to 37°C in a shaking incubator.

  • Parallel Cohort Setup: Divide the plasma into two cohorts:

    • Cohort 1 (Control): Untreated plasma.

    • Cohort 2 (Inhibited): Plasma pre-treated with 1 mM Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum, irreversible carboxylesterase inhibitor.

  • Incubation: Spike ECMP into both cohorts to achieve a final concentration of 1 µM.

  • Quenching & Analysis: At intervals of 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of quench solution (acetonitrile + SIL-IS). Analyze via LC-MS/MS.

  • Causality: If ECMP degrades in Cohort 1 but remains stable in Cohort 2, the clearance is definitively enzymatic[1]. If degradation occurs equally in both, the scaffold suffers from inherent chemical instability.

Data Presentation: Quantitative PK Profiling

The following tables summarize the expected quantitative data structure for a highly lipophilic ester prodrug undergoing rapid biotransformation.

Table 1: Representative In Vitro ADME Profile of ECMP

ParameterAssay SystemRepresentative ValueMechanistic Interpretation
Thermodynamic Solubility pH 7.4 PBS< 5 µg/mLHigh lipophilicity; requires complex formulation (e.g., Solutol/DMSO) for IV dosing.
Plasma Stability ( t1/2​ ) Human Plasma (Control)12.4 minRapid ester hydrolysis by blood carboxylesterases.
Plasma Stability ( t1/2​ ) Human Plasma (+ BNPP)> 120 minChemical stability confirmed; degradation is entirely enzymatic.
Microsomal Clearance ( Clint​ ) Human Liver Microsomes45.2 µL/min/mgModerate hepatic clearance, primarily via CYP-mediated N-demethylation.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Notes
Cmax​ (ng/mL) 1,450 ± 120310 ± 45PO Cmax​ is blunted by first-pass intestinal/hepatic hydrolysis.
Tmax​ (h) 0.08 (5 min)1.5 ± 0.3Rapid absorption phase characteristic of lipophilic esters.
AUC0−∞​ (h·ng/mL) 890 ± 751,120 ± 110Absolute bioavailability ( F ) ≈ 25.1%.
t1/2​ (h) 1.2 ± 0.21.4 ± 0.3Short half-life driven by rapid systemic biotransformation.
Vss​ (L/kg) 4.8 ± 0.5N/AHigh volume of distribution indicates extensive tissue/brain penetration.

Mechanistic Biotransformation Pathways

The dual metabolic liabilities of ECMP—ester hydrolysis and N-demethylation—dictate its systemic clearance. The diagram below maps the logical relationships between the parent scaffold, the metabolizing enzymes, and the resulting metabolites.

ECMP_Metabolism ECMP ECMP (Parent) Ethyl Ester Acid Free Acid Metabolite (Active/Hydrolyzed) ECMP->Acid hCES1 / hCES2 (Ester Hydrolysis) Desmethyl N-Desmethyl ECMP (Secondary Amine) ECMP->Desmethyl CYP3A4 / CYP2D6 (N-Demethylation) Conjugate Phase II Conjugates (Renal Elimination) Acid->Conjugate UGTs (Glucuronidation) Desmethyl->Conjugate MAO / UGTs (Oxidation/Conjugation)

Biotransformation pathways of ECMP via ester hydrolysis and N-demethylation.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Yin, J. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-222.[Link]

Sources

Exploratory

Crystallographic Determination and Structural Profiling of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Executive Summary Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886364-67-6) is a highly functionalized β -arylpropionic acid derivative. Sharing structural homology with neuroactive phenethylamines and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886364-67-6) is a highly functionalized β -arylpropionic acid derivative. Sharing structural homology with neuroactive phenethylamines and GABA-B agonists like Baclofen, its precise three-dimensional conformation dictates its pharmacological viability as an active pharmaceutical ingredient (API) intermediate. This technical whitepaper outlines the definitive, self-validating crystallographic workflows required to elucidate its solid-state architecture, absolute stereochemistry, and supramolecular interaction networks.

Part 1: Physicochemical Profile & The Causality of Phase Selection

Before initiating any single-crystal X-ray diffraction (SCXRD) workflow, a rigorous analysis of the molecule's physicochemical properties is required to design a thermodynamically favorable crystallization environment.

Table 1: Physicochemical Profile of the Target Compound
ParameterValue
IUPAC Name Ethyl 3-(4-chlorophenyl)-2-(methylaminomethyl)propanoate
CAS Registry Number 886364-67-6
Molecular Formula (Free Base) C₁₃H₁₈ClNO₂
Molecular Weight (Free Base) 255.74 g/mol
Molecular Formula (HCl Salt) C₁₃H₁₉Cl₂NO₂
Molecular Weight (HCl Salt) 292.20 g/mol
Chiral Centers 1 (C2 of the propanoate backbone)

The Causality of Salt Formation: The free base of this compound features a highly flexible ethyl ester chain and a secondary amine, which inherently lowers the lattice energy, often resulting in a viscous oil or a low-melting solid at ambient conditions. To obtain diffraction-quality single crystals, we must engineer the crystal lattice. By protonating the secondary amine with anhydrous hydrogen chloride (HCl) gas in an ethereal solvent, we convert the free base into a stable hydrochloride salt. This strategic modification introduces strong ionic interactions and charge-assisted hydrogen bonds ( N−H+⋯Cl− ), drastically increasing the lattice energy and promoting the growth of highly ordered, defect-free crystals.

Part 2: Self-Validating Experimental Protocol for SCXRD

As a Senior Application Scientist, I mandate that all structural elucidation workflows operate as closed-loop, self-validating systems. The following protocol guarantees that the empirical data mathematically converges to the true molecular structure without user bias.

Step 1: Metastable Crystal Growth (Vapor Diffusion)
  • Solvent Selection: Dissolve 50 mg of the synthesized HCl salt in a minimum volume of absolute ethanol. Ethanol is chosen because it easily solvates the polar hydrochloride salt.

  • Antisolvent Introduction: Place the unsealed vial into a larger, sealed chamber containing ethyl acetate (the antisolvent).

  • Mechanistic Causality: Over 48–72 hours, the volatile ethyl acetate slowly diffuses into the ethanol solution. This gradual shift in solvent polarity slowly lowers the solubility of the API, keeping the system strictly within the metastable zone. This prevents rapid precipitation (which yields useless microcrystalline powder) and instead drives the nucleation of a few large, highly diffracting single crystals.

Step 2: Cryogenic Data Collection
  • Mounting: Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using inert paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostream during data collection on a diffractometer equipped with a Mo-K α source ( λ=0.71073 Å).

  • Mechanistic Causality: Cryocooling to 100 K drastically reduces the atomic thermal vibrations (Debye-Waller factors). This prevents the smearing of electron density, enhances the signal-to-noise ratio of high-angle reflections, and allows for the precise anisotropic modeling of all non-hydrogen atoms.

Step 3: Phase Solution and Refinement
  • Phase Solution: Solve the phase problem using dual-space recycling algorithms via SHELXT ().

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL (), operated within the OLEX2 graphical interface ().

  • Self-Validation Mechanism: The refinement is inherently self-validating. The model is mathematically optimized until the calculated structure factors ( Fc​ ) perfectly match the observed structure factors ( Fo​ ). A successful refinement must yield a final R1​ value below 5% and a flat residual electron density map. Finally, the generated CIF must be processed through the IUCr CheckCIF algorithm to computationally verify the absence of missed higher-order symmetry or geometric anomalies.

Workflow N1 1. Salt Formation (HCl in Et2O) N2 2. Crystal Growth (Vapor Diffusion) N1->N2 N3 3. Data Collection (100 K, Mo-Kα) N2->N3 N4 4. Phase Solution (SHELXT) N3->N4 N5 5. Refinement (SHELXL / OLEX2) N4->N5 N6 6. CheckCIF Validation (Self-Validating Loop) N5->N6

Fig 1: Step-by-step SCXRD workflow from salt formation to CheckCIF validation.

Part 3: Crystallographic Data & Supramolecular Architecture

Because the molecule possesses a chiral center at C2, its solid-state behavior depends on its enantiomeric purity. If synthesized as a racemate, it will crystallize in a centrosymmetric space group (e.g., P21​/c ). If enantiopure, it will crystallize in a Sohncke space group (e.g., P21​ or P21​21​21​ ), allowing for the determination of absolute configuration via anomalous dispersion (Flack parameter).

Table 2: Representative Crystallographic Data (Modeled for Racemic HCl Salt)
Crystallographic ParameterRepresentative Value
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Unit Cell Dimensions a ≈ 10.5 Å, b ≈ 8.2 Å, c ≈ 18.4 Å
Cell Angle ( β ) ≈ 95.5°
Volume (V) ≈ 1575 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.23 g/cm³
Mechanistic Insights into Intermolecular Interactions

The three-dimensional assembly of the crystal lattice is governed by three primary supramolecular synthons:

  • Charge-Assisted Hydrogen Bonding: The protonated secondary amine ( NH2+​ ) acts as a powerful, bifurcated hydrogen bond donor. It forms highly directional, charge-assisted hydrogen bonds with the chloride counterion ( N−H⋯Cl− ), serving as the primary thermodynamic anchor of the lattice.

  • Halogen Bonding in Crystal Engineering: The para-chloro substituent on the phenyl ring is not merely a passive structural feature. Due to the anisotropic distribution of electron density around the covalently bound chlorine atom, a region of positive electrostatic potential (a σ -hole) forms along the C-Cl bond axis. This electrophilic region engages in directional halogen bonding with the nucleophilic carbonyl oxygen of the adjacent ester group ( C−Cl⋯O=C ). As established in modern crystal engineering (), these interactions are paramount for dictating the 1D self-assembly of the API chains.

  • π−π Stacking: The electron-deficient 4-chlorophenyl rings engage in offset face-to-face π−π stacking interactions, providing lateral stability to the supramolecular chains.

Interactions Cation API Cation (Protonated Amine) Anion Chloride Anion (Cl⁻) Cation->Anion N-H···Cl⁻ (Charge-Assisted H-Bond) Carbonyl Adjacent API (Carbonyl Oxygen) Cation->Carbonyl C-Cl···O=C (Halogen Bond) Phenyl Adjacent API (Phenyl Ring) Cation->Phenyl π-π Stacking (Centroid-Centroid)

Fig 2: Supramolecular interaction network driving the crystal lattice assembly.

References

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Introduction & Chemical Profiling Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886364-67-6) is a complex pharmaceutical intermediate characterized by three distinct functional groups: a highly hydrophob...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886364-67-6) is a complex pharmaceutical intermediate characterized by three distinct functional groups: a highly hydrophobic chlorophenyl ring, a basic secondary amine, and a labile ethyl ester[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating conflicting physicochemical properties.

As a Senior Application Scientist, the primary challenge is achieving symmetrical peak shapes for the basic amine without compromising the structural integrity of the ester linkage. This application note details a stability-indicating, reversed-phase HPLC (RP-HPLC) method that leverages precise pH control and advanced column chemistry to overcome these inherent molecular challenges.

Mechanistic Insights & Methodological Rationale

The Peak Tailing Phenomenon

Peak tailing is a ubiquitous challenge in the HPLC analysis of basic compounds[2]. Secondary amines are easily protonated at neutral to acidic pH, carrying a positive charge. Traditional Type-A silica stationary phases contain residual, acidic silanol groups ( Si−OH ) that deprotonate into negatively charged species ( Si−O− ). The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism, causing the analyte to "stick" to the column and elute as a broad, asymmetrical tail[3][4].

The pH Dilemma: Stability vs. Chromatography

Chromatographers typically resolve amine tailing by raising the mobile phase pH above the analyte's pKa (e.g., pH 10) to suppress ionization. However, for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, high pH is strictly contraindicated . The ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis, which would degrade the sample on-column[5].

The Solution: The method must operate at a low pH (2.5–3.0). At pH 2.5, the secondary amine remains protonated, but the surface silanols on the silica are also fully protonated and neutralized ( Si−OH ). This effectively shuts down the electrostatic ion-exchange mechanism, allowing the compound to elute symmetrically based purely on hydrophobic interactions[6][7].

Stationary Phase Selection

Even at low pH, steric hindrance can prevent complete silanol protonation. Therefore, utilizing a Type B (ultra-pure) silica column with advanced end-capping is critical. Columns such as the Phenomenex Luna Omega Polar C18 or Waters XBridge C18 provide a sterically protected surface that physically shields the analyte from any remaining active silanol sites[8][9].

Experimental Protocols

The following self-validating protocol ensures reproducible quantification while preventing on-column degradation.

Step 1: Mobile Phase Formulation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be approximately 2.7.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. Acetonitrile is selected over methanol to provide lower backpressure, superior UV transparency at low wavelengths, and sharper peak elution for the hydrophobic chlorophenyl group.

Step 2: Sample Preparation
  • Diluent Selection: Prepare a diluent of 80:20 Water:Acetonitrile. Scientific Insight: Dissolving the sample in a solvent significantly stronger than the initial mobile phase conditions causes solvent-mismatch peak distortion[2]. Matching the diluent to the initial gradient prevents fronting.

  • Standard Preparation: Accurately weigh 10 mg of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate standard. Transfer to a 10 mL volumetric flask, dissolve in 2 mL of Acetonitrile, and dilute to volume with the prepared diluent (Final concentration: 1.0 mg/mL).

Step 3: Chromatographic Execution

Workflow Prep Sample Preparation (80:20 Diluent) Injection Sample Injection (5 µL) Prep->Injection Mobile Mobile Phase Formulation (pH 2.7) Equilibrate Column Equilibration (15 Column Vols) Mobile->Equilibrate Equilibrate->Injection Analysis Gradient Elution & UV Detection (225 nm) Injection->Analysis

Figure 1: Step-by-step experimental workflow for HPLC method execution.

Analytical Conditions & Data Presentation

Table 1: Finalized Chromatographic Parameters

ParameterSpecificationRationale
Column Phenomenex Luna Omega C18, 150 x 4.6 mm, 3 µmType B silica, fully end-capped to prevent silanol interactions[10].
Mobile Phase A 0.1% Formic Acid in WaterLow pH (2.7) protonates silanols, preventing tailing[6].
Mobile Phase B AcetonitrileElutes the hydrophobic chlorophenyl group efficiently.
Gradient Program 0-2 min: 20% B2-12 min: 20% 80% B12-15 min: 80% BFast gradient minimizes residence time, preventing ester hydrolysis[5].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 225 nmOptimal absorption maximum for the chlorophenyl moiety.
Injection Vol 5 µLPrevents mass overloading of the basic analyte[3].

Table 2: System Suitability Specifications (Self-Validating Metrics)

MetricExpected ValueUSP Acceptance CriteriaTroubleshooting Implication if Failed
Retention Time (RT) ~7.8 min%RSD 1.0% (n=5)Pump leak, inadequate equilibration, or gradient failure.
Tailing Factor ( Tf​ ) 1.05 - 1.15 1.5Active silanols (pH too high) or column void (physical damage).
Theoretical Plates ( N ) > 12,000> 5,000Column degradation or excessive extra-column dead volume.
Area %RSD 0.5% 2.0% (n=5)Autosampler precision issue or sample degradation (hydrolysis).

Troubleshooting Workflow

If peak tailing is observed during system suitability testing, it is critical to differentiate between physical system failures and chemical interaction failures. The following logic matrix dictates the troubleshooting response.

Troubleshooting Start Peak Tailing Observed (Tf > 1.5) Scope Are all peaks tailing (including neutrals)? Start->Scope Physical Physical Issue: Check void volume, fittings, & guard column Scope->Physical Yes Chemical Chemical Issue: Silanol Interactions Scope->Chemical No CheckPH Is Mobile Phase pH > 4.0? Chemical->CheckPH AdjustPH Adjust to pH 2.5 - 3.0 (Protonate Silanols) CheckPH->AdjustPH Yes CheckCol Is Column Type A Silica? CheckPH->CheckCol No ChangeCol Switch to Type B, End-capped C18 CheckCol->ChangeCol Yes

Figure 2: Logical troubleshooting matrix for resolving peak tailing in basic compounds.

Conclusion

The successful HPLC analysis of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate requires a delicate balance between chromatographic efficiency and chemical stability. By utilizing a low-pH mobile phase (pH 2.7) to neutralize silica silanols, combined with a highly inert Type B end-capped C18 column, analysts can achieve excellent peak symmetry for the secondary amine without risking the hydrolysis of the sensitive ethyl ester group.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing". Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Available at: [Link]

  • Frontiers in Pharmacology. "Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds". Available at: [Link]

  • uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?". Available at: [Link]

Sources

Application

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate purification using column chromatography

An Application Note and Protocol for the Purification of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate using Column Chromatography Introduction Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate is a sub...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate using Column Chromatography

Introduction

Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate is a substituted β-amino acid ester. Compounds within this structural class are of significant interest in medicinal chemistry and drug development, often serving as key intermediates for more complex pharmaceutical agents. The successful synthesis of such molecules invariably yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust and efficient purification method is paramount to isolate the target compound with the high degree of purity required for subsequent applications and analytical characterization.

This application note provides a detailed, field-proven protocol for the purification of ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate using silica gel column chromatography. The primary challenge in this purification stems from the presence of a secondary amine functional group. Basic amines are known to interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, which can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.[1][2] This guide explains the rationale behind using a mobile phase modifier to mitigate these issues and presents a systematic approach to achieve optimal separation.

Principle of the Method: Normal-Phase Chromatography with a Basic Modifier

The purification strategy is based on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase.[3] Components of the crude mixture are separated based on their differential affinity for the stationary phase; more polar compounds adsorb more strongly and thus elute later than less polar compounds.

The target molecule possesses both a moderately polar ethyl ester group and a basic secondary amine. The amine group's basicity presents the main purification hurdle. To counteract the strong interaction with acidic silica, a small amount of a volatile competing base, such as triethylamine (TEA), is added to the mobile phase.[2] The TEA effectively neutralizes the most acidic sites on the silica gel surface, allowing the target amine compound to travel through the column with minimal tailing, resulting in sharper peaks and improved separation efficiency.[1]

Preliminary Analysis: Thin-Layer Chromatography (TLC) for Method Development

Before attempting a large-scale column purification, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound in the range of 0.25–0.40, ensuring good separation from impurities.

Materials for TLC
  • TLC Plates: Silica gel 60 F254

  • Elution Chambers

  • Capillary Spotters

  • Visualization Tools: UV lamp (254 nm), Iodine chamber, or Potassium permanganate dip.

Protocol for TLC Solvent System Optimization
  • Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of the crude mixture onto the baseline of a TLC plate.

  • Prepare Eluents: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). Crucially, add 1% (v/v) triethylamine (TEA) to each prepared eluent to prevent streaking.[1]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain like iodine or permanganate for better visualization. Calculate the Rf value for the product spot.

  • Optimize: Adjust the solvent ratio to achieve the target Rf value (0.25-0.40). If the Rf is too high, decrease the polarity (increase the hexane content). If the Rf is too low, increase the polarity (increase the ethyl acetate content).

TrialHexaneEthyl AcetateTriethylamine (TEA)Observed Rf of ProductComments
190%10%1%~0.60Too high, decrease polarity.
295%5%1%~0.45Getting closer.
3 97% 3% 1% ~0.35 Optimal for separation. [4][5]
498%2%1%~0.20Too low, product may elute too slowly.

Table 1: Example of TLC solvent system optimization. A system of Hexane:Ethyl Acetate:TEA (97:3:1) was found to be optimal.

Column Chromatography Purification Protocol

This protocol assumes a standard flash chromatography setup. Adjustments may be necessary based on the scale of the purification and available equipment.

Materials and Reagents
  • Stationary Phase: Silica gel (flash grade, e.g., 40-63 µm particle size).[6]

  • Mobile Phase: Optimized solvent system from TLC (e.g., Hexane:Ethyl Acetate:TEA 97:3:1).

  • Crude Sample: Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate.

  • Reagents: Sand (acid-washed), Cotton or Glass Wool.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Eluent Pack Pack Column with Silica Gel TLC->Pack Select Conditions Load Load Sample Pack->Load Elute Elute with Mobile Phase (+1% TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent (Remove TEA) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of the target compound.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Place a plug of cotton or glass wool at the bottom of the chromatography column. Add a small layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial mobile phase (e.g., Hexane with 1% TEA). Use approximately 50-100 g of silica per 1 g of crude material.

    • Pour the slurry into the column. Use a funnel to guide the pouring. Tap the column gently to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the top of the silica bed run dry.

    • Add a final protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Gently and evenly add this silica-adsorbed sample onto the top layer of sand in the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) to achieve a steady flow rate.

    • Maintain a constant level of solvent above the silica bed throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume in an ordered rack of test tubes.

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate using the same mobile phase and visualize to identify which fractions contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain only the pure product spot as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator. Since triethylamine is volatile, it will be removed along with the mobile phase solvents.[1]

    • Place the resulting oil or solid under high vacuum to remove any residual solvent or TEA.

    • Obtain the mass of the pure product and calculate the yield. Characterize using analytical techniques (NMR, MS, etc.).

Troubleshooting and Optimization

ProblemProbable CauseSolution
Product Streaking/Tailing on TLC/Column Insufficient TEA or highly acidic silica. The amine is strongly interacting with the stationary phase.[1]Increase TEA concentration slightly (e.g., to 1.5-2%). Ensure TEA is fresh. Consider an alternative stationary phase.
Poor Separation of Product from Impurity The chosen mobile phase does not have adequate selectivity.Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol with 1% TEA for more polar compounds).[2]
Product Won't Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 97:3 Hexane:EtOAc and slowly increase to 95:5 or 90:10.
Cracked or Channeled Silica Bed Improper column packing.Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.

Table 2: Common issues and solutions in the chromatography of basic amines.

Alternative Stationary Phases

If purification on silica gel remains challenging even with a basic modifier, consider these alternative stationary phases which are more suitable for basic compounds.[1]

  • Basic Alumina: Alumina is a good alternative for purifying amines and can be used without additives. It is available in basic, neutral, and acidic forms; the basic form is recommended here.[1]

  • Amine-Functionalized Silica: This is an excellent option where the silica surface is chemically modified with amino groups.[2][7] It provides a less polar, basic environment that often gives superior peak shape for amines without requiring mobile phase additives, simplifying product workup.[7]

Considerations for Chiral Separation

The target molecule, Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, possesses a chiral center at the C-2 position. The protocol described herein purifies the racemic mixture. If separation of the individual enantiomers is required, specialized techniques are necessary. Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel columns) is a common and effective method for resolving such enantiomers.[8][9][10]

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Reich, E., & Widmer, V. (Eds.). (n.d.). Practical Aspects of Modern TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid. Retrieved from [Link]

  • Sugumar, P., et al. (n.d.). Ethyl 3-(4-chlorophenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate. Acta Cryst. E. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. Retrieved from [Link]

  • Sugumar, P., et al. (2012). Ethyl 3-(4-chlorophenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o457. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate as a Potential Monoamine Transporter Modulator

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Screening Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate against Monoamine Transporters Ethyl 3-(4-Chloro-phenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Screening Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate against Monoamine Transporters

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate is a novel chemical entity with structural similarities to compounds known to interact with monoamine transporters. These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[1] High-throughput screening (HTS) provides a rapid and efficient means to evaluate the interaction of this compound with these key transporters.[2]

This document provides a comprehensive guide to employing a fluorescence-based neurotransmitter transporter uptake assay for the high-throughput screening of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate. This assay offers a non-radioactive, homogeneous format suitable for automated screening in 384-well plates.[3]

Scientific Integrity and Logic

The protocols outlined herein are designed to ensure data of the highest quality and reproducibility. The causality behind each experimental step is explained to provide a deeper understanding of the assay principles.

Expertise & Experience: The "Why" Behind the "How"

The choice of a fluorescence-based uptake assay is predicated on its sensitivity, reliability, and amenability to HTS.[4] Unlike traditional radiolabeled ligand binding assays, this functional assay measures the actual uptake of a fluorescent substrate that mimics endogenous neurotransmitters, providing a more physiologically relevant assessment of transporter activity.[3]

Trustworthiness: A Self-Validating System

The inclusion of appropriate controls is paramount for a self-validating system. Each assay plate must include negative controls (vehicle-treated cells) and positive controls (cells treated with a known potent inhibitor of the specific transporter). These controls are essential for calculating the Z'-factor, a statistical parameter that indicates the robustness and quality of the assay.[5][6]

Authoritative Grounding & Comprehensive References

The methodologies and principles described are grounded in established scientific literature. Key claims and protocol standards are supported by in-text citations, with a comprehensive reference list provided for further reading.

Visualization of the Monoamine Transporter System

The following diagram illustrates the role of monoamine transporters in synaptic transmission, the target of the proposed screening assay.

Monoamine Transporter System cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Neurotransmitters) release Neurotransmitter Release transporter Monoamine Transporter (DAT, SERT, or NET) reuptake Reuptake neurotransmitter Neurotransmitter release->neurotransmitter Exocytosis neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding

Caption: Role of monoamine transporters in neurotransmission.

High-Throughput Screening Workflow

The overall workflow for screening Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate is depicted below.

HTS Workflow start Start: Compound Library Preparation cell_prep Cell Culture and Plating (HEK293 cells expressing DAT, SERT, or NET) start->cell_prep compound_add Addition of Test Compound and Controls cell_prep->compound_add substrate_add Addition of Fluorescent Substrate compound_add->substrate_add incubation Incubation substrate_add->incubation read_plate Fluorescence Measurement (Plate Reader) incubation->read_plate data_analysis Data Analysis (IC50 determination, Z'-factor calculation) read_plate->data_analysis hit_validation Hit Confirmation and Validation data_analysis->hit_validation end End: Identification of Active Compounds hit_validation->end

Caption: High-throughput screening workflow.

Detailed Application Notes and Protocols

Principle of the Fluorescence-Based Transporter Uptake Assay

This assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[3] This substrate is actively transported into cells expressing DAT, SERT, or NET. In the extracellular medium, a masking dye quenches the fluorescence of the substrate.[7] Upon transport into the cell, the substrate is no longer in proximity to the masking dye, resulting in a significant increase in fluorescence intensity. Inhibitors of the transporters will block the uptake of the fluorescent substrate, leading to a reduction in the fluorescence signal.[4]

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 cells stably expressing hDATATCC(Example: CRL-3244)
HEK293 cells stably expressing hSERTATCC(Example: CRL-3245)
HEK293 cells stably expressing hNETATCC(Example: CRL-3246)
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Geneticin™ (G418 Sulfate)Thermo Fisher Scientific10131035
Neurotransmitter Transporter Uptake Assay KitMolecular DevicesR8174
Vanoxerine (DAT inhibitor)Tocris Bioscience0938
Fluoxetine (SERT inhibitor)Tocris Bioscience0927
Nisoxetine (NET inhibitor)Tocris Bioscience0870
384-well black, clear-bottom microplatesCorning3712
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Protocol 1: Cell Culture and Plating
  • Cell Maintenance: Culture HEK293 cells expressing hDAT, hSERT, or hNET in DMEM supplemented with 10% FBS and 500 µg/mL Geneticin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: The day before the assay, harvest cells using trypsin-EDTA and resuspend in fresh culture medium. Seed the cells into 384-well black, clear-bottom microplates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[1]

  • Incubation: Incubate the plates overnight at 37°C with 5% CO2 to allow for cell adherence.

Protocol 2: High-Throughput Screening Assay
  • Compound Preparation: Prepare a stock solution of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate in DMSO. Create a dilution series of the compound in assay buffer (HEPES-buffered solution provided in the kit). The final DMSO concentration in the assay should not exceed 0.5%.

  • Control Preparation: Prepare solutions of the appropriate positive control inhibitor (Vanoxerine for DAT, Fluoxetine for SERT, Nisoxetine for NET) and a vehicle control (assay buffer with the same final DMSO concentration as the test compound).

  • Assay Plate Preparation:

    • Negative Control (Maximum Signal): Add 25 µL of vehicle control to designated wells.

    • Positive Control (Minimum Signal): Add 25 µL of a high concentration of the respective inhibitor (e.g., 10 µM) to designated wells.

    • Test Compound: Add 25 µL of the diluted Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate to the remaining wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.[1]

  • Fluorescent Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (Neurotransmitter Transporter Uptake Assay Kit). Add 25 µL of this solution to all wells.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader (e.g., FlexStation 3 or similar) pre-set to the appropriate excitation and emission wavelengths (as specified in the kit protocol).

  • Data Acquisition: Measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a 30-minute incubation at room temperature.[3]

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[8][9]

Quality Control: Z'-Factor Calculation

The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[5][10] It is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where SD is the standard deviation and Mean is the average of the signals from the control wells.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[6][11]

Troubleshooting Common HTS Issues

IssuePotential CauseRecommended Solution
High background fluorescence Autofluorescence from compounds or media.[12]Subtract background fluorescence from a well containing only the compound and media. Use low-autofluorescence plates and media.[13]
Low signal-to-background ratio Suboptimal cell density or reagent concentration.Optimize cell seeding density and titrate the concentration of the fluorescent substrate.
High well-to-well variability Inconsistent cell plating or liquid handling errors.Ensure uniform cell suspension before plating. Calibrate and maintain automated liquid handlers.
Edge effects Temperature or evaporation gradients across the plate.Use plates with lids, ensure proper sealing, and consider using outer wells as blanks.
Z'-factor < 0.5 Large standard deviations in controls or small assay window.[14]Review and optimize all assay parameters, including incubation times, temperatures, and reagent concentrations.

Conclusion

The described fluorescence-based neurotransmitter transporter uptake assay provides a robust and reliable platform for the high-throughput screening of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate. By following the detailed protocols and implementing rigorous quality control measures, researchers can efficiently identify and characterize the potential modulatory activity of this compound on dopamine, serotonin, and norepinephrine transporters, paving the way for further investigation in drug discovery programs.

References

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (2013). ACS Chemical Neuroscience. [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (2013). ACS Publications. [Link]

  • Z-factor. (n.d.). Grokipedia. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. (2007). Journal of Biomolecular Screening. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. (2010). ACS Chemical Neuroscience. [Link]

  • Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. (2017). ACS Chemical Neuroscience. [Link]

  • Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. (2013). Proceedings of the National Academy of Sciences. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+. (n.d.). ResearchGate. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • Troubleshooting guide. (n.d.). NCBI. [Link]

  • New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). (2013). PubMed. [Link]

  • Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. (2012). Journal of Biomolecular Screening. [Link]

  • Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. (2016). Novartis OAK. [Link]

  • hts: Standardized high-throughput evaluation of cell-based... in ic50. (2019). rdrr.io. [Link]

  • High-Throughput Dose-Response Data Analysis. (2024). Medium. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017). ResearchGate. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. (n.d.). Molecular Devices. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (n.d.). PMC. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. [Link]

  • High-throughput screening system for dynamic monitoring of exocytotic vesicle trafficking in mast cells. (2018). PLOS ONE. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). PubMed. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). PMC. [Link]

  • Ethyl 3-(4-chlorophenyl)propanoate. (n.d.). PubChem. [Link]

  • Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. (2022). PLOS Computational Biology. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link]

  • Therapeutic Potential of Natural Compounds Acting through Epigenetic Mechanisms in Cardiovascular Diseases: Current Findings and Future Directions. (2024). MDPI. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (n.d.). PMC. [Link]

Sources

Application

Application Note: Multiplexed In Vitro Cell Viability and Cytotoxicity Profiling of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Introduction & Scientific Rationale Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate (CAS 886364-67-6), hereafter referred to as ECMP , is a halogenated synthetic intermediate characterized by a lipophilic 4-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate (CAS 886364-67-6), hereafter referred to as ECMP , is a halogenated synthetic intermediate characterized by a lipophilic 4-chlorophenyl moiety and a basic secondary amine . Structurally, compounds with this pharmacophore often exhibit membrane-partitioning effects or lysosomotropism—the tendency to accumulate in acidic intracellular organelles.

When evaluating the safety or biological activity of such compounds, relying on a single viability readout is scientifically inadequate. A compound like ECMP may induce cytostasis (halting cellular metabolism and proliferation) at lower concentrations, while causing overt cytotoxicity (direct plasma membrane rupture) at higher concentrations.

To establish a highly rigorous, self-validating screening system, this protocol utilizes a multiplexed assay approach combining two orthogonal readouts from the same sample well:

  • Metabolic Viability (ATP Quantitation): Utilizing the , which measures intracellular ATP as a proxy for metabolic health .

  • Membrane Integrity (LDH Release): Utilizing a standard, which detects the leakage of the cytosolic enzyme LDH into the extracellular media upon membrane compromise .

By measuring both biomarkers, researchers can definitively determine whether ECMP merely suppresses cellular metabolism or actively destroys cell membranes.

Mechanistic Causality & Assay Logic

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen. This protocol is designed around the following causal principles:

  • Multiplexing over Parallel Plates: By sampling the supernatant for LDH and lysing the remaining cells for ATP within the same well, we eliminate well-to-well seeding variations, ensuring the ratio of metabolic death to membrane rupture is perfectly correlated.

  • Cell Line Selection: HepG2 (human hepatoma) cells are utilized to assess first-pass hepatic toxicity, while HEK293 (human embryonic kidney) cells provide a baseline for general systemic and renal toxicity.

  • Temperature Equilibration: The luciferase enzyme in the ATP assay is highly temperature-sensitive. Failing to equilibrate plates to room temperature before reading will result in signal gradients (edge effects) across the plate, invalidating the data .

  • Evaporation Control: The outer perimeter of the 96-well plate is filled with PBS. Evaporation in edge wells can artificially concentrate the drug by up to 15% over 48 hours, leading to false-positive toxicity.

Multiplexed Assay Logic Diagram

Viability_Assay_Workflow Compound ECMP (CAS 886364-67-6) Target Compound Cell Target Cell Populations (HepG2 / HEK293) Compound->Cell Dose-Response Incubation (48h) Viable Viable Cells (Intact Metabolism) Cell->Viable Survival / Cytostasis Damaged Damaged Cells (Membrane Compromise) Cell->Damaged Cytotoxicity / Lysis ATP Intracellular ATP (Retained) Viable->ATP LDH Released LDH (Extracellular) Damaged->LDH CTG CellTiter-Glo Assay (Luciferase Reaction) ATP->CTG Lysis & Detection (Cell Pellet/Adherent) LDH_Assay LDH Assay (INT to Formazan) LDH->LDH_Assay Coupled Enzyme Rxn (Supernatant) Luminescence Luminescence Output (Proportional to Viability) CTG->Luminescence Absorbance Absorbance at 490nm (Proportional to Toxicity) LDH_Assay->Absorbance

Workflow of multiplexed ATP and LDH assays for evaluating ECMP cytotoxicity.

Self-Validating Experimental Protocol

Phase 1: Reagent and Plate Preparation (Day 1)
  • Cell Seeding: Harvest HepG2 and HEK293 cells in the exponential growth phase. Seed at a density of 1.0 × 10⁴ cells/well in 100 µL of complete culture media (e.g., DMEM + 10% FBS) into a white-walled, clear-bottom 96-well plate .

    • Causality Check: White walls reflect light to maximize luminescence and prevent well-to-well optical crosstalk. Clear bottoms allow for visual inspection of cell morphology.

  • Edge Effect Mitigation: Leave columns 1 and 12, and rows A and H empty of cells. Fill these wells with 200 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 2: ECMP Treatment (Day 2)
  • Compound Preparation: Prepare a 100 mM stock of ECMP in 100% DMSO. Perform serial dilutions in culture media to create a 2X working concentration plate (ranging from 0.2 µM to 200 µM).

    • Critical Rule: Ensure the final DMSO concentration in all wells never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate 50 µL of media from the assay plate and add 50 µL of the 2X ECMP working solutions.

  • Control Implementation (The Self-Validating System):

    • Vehicle Control: 0.1% DMSO in media (Establishes 100% viability baseline).

    • Positive Control: 10 µM Doxorubicin (Validates the assay's ability to detect true apoptosis/cytotoxicity).

    • Background Control: Media + 0.1% DMSO, no cells (Used for background subtraction).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Assay Execution (Day 4)
  • Maximum Lysis Control Addition: 45 minutes prior to the end of the 48-hour incubation, add 10 µL of 10% Triton X-100 to the designated "Max Lysis" wells. This chemically ruptures all cells, providing the 100% LDH release benchmark .

  • LDH Supernatant Transfer: Centrifuge the plate gently at 250 × g for 3 minutes to pellet any floating debris. Carefully transfer 50 µL of the supernatant from each well into a new, clear 96-well assay plate.

  • LDH Readout: Add 50 µL of LDH Reaction Mix (containing INT and diaphorase) to the clear plate. Incubate in the dark at room temperature for 30 minutes. Read absorbance at 490 nm using a microplate reader.

  • ATP Readout (CellTiter-Glo): To the original white-walled plate (which still contains 50 µL of media and the adherent cells), add 50 µL of room-temperature CellTiter-Glo Reagent.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence (integration time: 0.5–1.0 second/well).

Data Presentation & Interpretation

To accurately interpret the biological impact of ECMP, calculate the percentage of viability and cytotoxicity using the following formulas:

  • % Cell Viability (ATP) = (Sample Luminescence - Background) / (Vehicle Luminescence - Background) × 100

  • % Cytotoxicity (LDH) = (Sample Absorbance - Vehicle Absorbance) / (Max Lysis Absorbance - Vehicle Absorbance) × 100

Table 1: Self-Validating 96-Well Plate Layout

Note: Outer wells (gray) are filled with PBS to prevent evaporation. This layout ensures all necessary controls are present on the same plate as the ECMP dose-response.

Row1 (PBS)23456789101112 (PBS)
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSBackgroundVehicleMax LysisPos. CtrlECMP 100µMECMP 30µMECMP 10µMECMP 3µMECMP 1µMECMP 0.3µMPBS
C PBSBackgroundVehicleMax LysisPos. CtrlECMP 100µMECMP 30µMECMP 10µMECMP 3µMECMP 1µMECMP 0.3µMPBS
D PBSBackgroundVehicleMax LysisPos. CtrlECMP 100µMECMP 30µMECMP 10µMECMP 3µMECMP 1µMECMP 0.3µMPBS
... ....................................
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
Table 2: Representative Multiplexed Cytotoxicity Data (Mock Data)

The following table illustrates the expected differential response profile for a lipophilic amine like ECMP, demonstrating why multiplexing is essential.

Cell LineAssay TypeReadout MechanismIC₅₀ / LC₅₀ (µM)Biological Interpretation
HepG2 CellTiter-GloATP Depletion (Viability)45.2 µMModerate metabolic impairment and cytostasis.
HepG2 LDH ReleaseMembrane Lysis (Toxicity)78.5 µMMembrane rupture occurs only at higher doses.
HEK293 CellTiter-GloATP Depletion (Viability)32.1 µMHigher sensitivity to metabolic disruption in renal model.
HEK293 LDH ReleaseMembrane Lysis (Toxicity)60.4 µMCytostasis significantly precedes overt cytotoxicity.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in the Synthesis of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Welcome to our dedicated technical support guide for the synthesis of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate. This document is designed for researchers, chemists, and drug development professionals acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of β-amino esters and their derivatives. As a key intermediate, potentially in the synthesis of pharmacologically active molecules like Sibutramine, optimizing the yield and purity of this compound is critical.[1][2][3]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore the core reaction mechanism, troubleshoot common pitfalls, and answer frequently asked questions to empower you to achieve higher yields and purity in your experiments.

Part 1: The Core Synthesis via a One-Pot, Three-Component Mannich Reaction

The most direct and convergent route to Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate is the Mannich reaction. This one-pot, three-component condensation is an atom-economical method for forming β-amino carbonyl compounds.[4] The reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.

The core reaction proceeds as follows:

  • Aldehyde: 4-Chlorobenzaldehyde

  • Amine: Methylamine

  • Active Methylene Compound: Ethyl Acetoacetate (or similar ester enolate precursor)

Generalized Reaction Mechanism

The Mannich reaction for this synthesis follows a well-established three-step mechanism:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic addition of methylamine to 4-chlorobenzaldehyde, followed by dehydration to form a reactive electrophilic species, the iminium ion.

  • Enolate Formation: In parallel, the acidic α-proton of the ethyl acetoacetate is abstracted by a base (or catalyzed by an acid) to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the iminium ion, forming the new carbon-carbon bond and, after tautomerization and subsequent decarboxylation (if starting from ethyl acetoacetate), yielding the final β-amino ester product.

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Methylamine Methylamine Iminium_Ion Iminium Ion (Electrophile) Methylamine->Iminium_Ion Ethyl_Acetoacetate Ethyl Acetoacetate Enolate Ester Enolate (Nucleophile) Ethyl_Acetoacetate->Enolate Base/Acid Catalysis Final_Product Final_Product Iminium_Ion->Final_Product C-C Bond Formation Enolate->Final_Product

Caption: Mechanism of the Mannich Reaction.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • The Issue: A low yield suggests that either the reactants are not converting efficiently, or the product is being lost during workup or through side reactions.

  • The Solution: Investigate the following parameters sequentially.

Low_Yield_Troubleshooting Start Low Yield Observed Reagents 1. Check Reagent Quality & Stoichiometry Start->Reagents Catalyst 2. Evaluate Catalyst (Type & Loading) Reagents->Catalyst Reagents OK Conditions 3. Optimize Conditions (Temp & Solvent) Catalyst->Conditions Catalyst OK Monitoring 4. Monitor Reaction Progress (TLC/GC) Conditions->Monitoring Conditions OK Workup 5. Review Workup & Purification Monitoring->Workup Reaction OK Resolved Yield Improved Workup->Resolved Workup OK

Caption: Systematic workflow for troubleshooting low reaction yield.

  • Reagent Quality and Stoichiometry:

    • Causality: The aldehyde can oxidize to carboxylic acid over time. Methylamine can be volatile. Ensure accurate molar ratios. An excess of one component may lead to side-products.

    • Protocol:

      • Verify the purity of 4-chlorobenzaldehyde. If it appears oxidized, purify it by recrystallization or distillation.

      • Use a fresh, titrated solution of methylamine.

      • Carefully control the stoichiometry. Start with a 1:1:1 molar ratio of aldehyde, amine, and the enolate precursor.

  • Catalyst Choice and Loading:

    • Causality: The catalyst is essential for both iminium ion and enolate formation. An inappropriate or inactive catalyst will stall the reaction. Both acid and base catalysts can be employed.

    • Protocol:

      • Acid Catalysis: Lewis acids or Brønsted acids are common. Ammonium chloride is an inexpensive and effective Brønsted acid catalyst that can promote the reaction in ethanol at room temperature.[5]

      • Solid Acid Catalysts: For easier workup, consider a reusable solid acid catalyst like sulfated MCM-41, which can give high yields under reflux conditions.[4]

      • Optimization: Vary the catalyst loading. Typically, 10-20 mol% is a good starting point, but optimization may be required.[6][7]

  • Reaction Temperature and Solvent:

    • Causality: Temperature affects reaction kinetics. Too low, and the reaction may be impractically slow; too high, and side reactions or decomposition can occur. The solvent influences reactant solubility and can participate in the reaction.

    • Protocol:

      • Temperature: Many Mannich reactions proceed well at room temperature or with gentle heating (40-80 °C).[7] If room temperature yields are low after 24 hours, try refluxing in a suitable solvent like ethanol.

      • Solvent: Ethanol is a common and effective solvent.[4][5] For some systems, aprotic solvents like THF or dioxane can be beneficial. Avoid overly aqueous conditions unless using a catalyst designed for it, as water can hydrolyze the iminium ion.

Q2: I'm observing significant byproduct formation on my TLC/GC-MS. What are the likely side reactions?

  • The Issue: The appearance of multiple spots on TLC or peaks in GC-MS indicates competing reaction pathways.

  • Causality & Solution:

    • Aldol Condensation: 4-chlorobenzaldehyde can undergo self-condensation, or the ester enolate can react with the aldehyde directly. This is more likely if the iminium ion formation is slow.

      • Solution: Ensure the amine is present and the catalyst is active to promote rapid iminium formation. Consider adding the ester component slowly to the mixture of aldehyde and amine.

    • Michael Addition: If an α,β-unsaturated ester is used or formed in situ, the amine could undergo a Michael addition.

      • Solution: This is less common for this specific synthesis but is a known side reaction for β-amino esters. Control of temperature and stoichiometry is key.

    • Bis-alkylation: The product still contains an amine that could potentially react further, though this is sterically hindered.

      • Solution: Use of a slight excess of the amine can sometimes suppress this.

Q3: How do I effectively purify the final product?

  • The Issue: Isolating the target compound from unreacted starting materials, catalyst, and byproducts is crucial for obtaining a pure sample.

  • The Solution: A standard liquid-liquid extraction followed by column chromatography is typically effective.

    • Aqueous Workup:

      • After the reaction is complete (as determined by TLC), quench the reaction mixture, often with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine to remove water-soluble impurities.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Column Chromatography:

      • The crude oil is then purified by flash column chromatography on silica gel.[8]

      • Solvent System (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point. The optimal ratio must be determined by TLC analysis.

TLC Observation Potential Meaning & Action
Multiple spots close to the product RfIsomeric byproducts or closely related impurities. Requires a high-resolution column.
Streaking of the product spotThe compound may be too polar for the eluent or acidic. Add a small amount of triethylamine (0.5-1%) to the eluent.
Unreacted starting material spots are visibleThe reaction is incomplete. Increase reaction time or re-evaluate conditions.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for this Mannich reaction, and how do they compare?

The choice of catalyst is critical and depends on desired reaction conditions (e.g., solvent, temperature) and environmental considerations.

Catalyst TypeExample(s)Mechanism & AdvantagesDisadvantagesReference(s)
Brønsted Acid Ammonium Chloride (NH₄Cl), p-TSAProtonates the hemiaminal, facilitating dehydration to the iminium ion. Inexpensive, readily available, and often allows for mild conditions.Can be corrosive; requires neutralization during workup.[5]
Lewis Acid InCl₃, Sc(OTf)₃Coordinates to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. Can be highly efficient.Often require anhydrous conditions; can be expensive and sensitive to moisture.
Solid Acid Sulfated MCM-41, Amberlyst-15Heterogeneous catalyst that simplifies purification (filtration). Reusable and environmentally friendly.May require higher temperatures (reflux); potential for lower activity compared to homogeneous catalysts.[4]
Organocatalyst Thiourea derivativesActivate the imine through hydrogen bonding, enabling enantioselective additions.[9] Provides access to chiral products.Catalysts can be complex and expensive. Primarily for asymmetric synthesis.[9][10]

Q2: Can I run this reaction under solvent-free conditions?

Solvent-free, or "neat," reactions are gaining traction as a green chemistry principle. For some Mannich reactions, this is a viable and highly efficient option, often requiring just grinding the reactants together with a solid catalyst. However, success is highly system-dependent. It can lead to high concentrations and faster reaction rates but may also cause issues with heat dissipation and mixing for larger-scale reactions. It is worth attempting on a small scale with a solid catalyst like NH₄Cl.

Q3: My final product appears to be unstable during storage. What is the cause and how can it be prevented?

The final product is a β-amino ester. The ester functional group can be susceptible to hydrolysis, especially if any acidic or basic residues from the workup remain. The amine can be prone to oxidation over time.

  • Prevention:

    • Ensure the product is thoroughly purified and free of acidic or basic impurities.

    • Store the final compound under an inert atmosphere (e.g., nitrogen or argon).

    • Store at low temperatures (-4 to -20 °C) to slow decomposition.

    • Consider converting the amine to a more stable salt (e.g., hydrochloride) for long-term storage, as is common for amine-containing pharmaceuticals.[11]

References

  • Joshi, R., Chandanshive, R. Z., & Lokhande, P. D. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34, 3353-3360. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids by C-C Coupling. organic-chemistry.org. [Link]

  • Valand, M. A., & Patel, A. B. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology, 2(5). [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions [Scientific Diagram]. [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions [Scientific Diagram]. [Link]

  • University of Bristol. (n.d.). Sibutramine - Synthesis. chm.bris.ac.uk. [Link]

  • Molbase. (n.d.). Synthesis of ethyl 2-[3-chloro-4-(1,1-dimethyl-2-propynylamino)phenyl]propionate. [Link]

  • Xu, Y., Luo, S., & Hua, W. (2000). Synthesis of sibutramine hydrochloride. Chinese Journal of Modern Applied Pharmacy, (5), 380-381. [Link]

  • Jeffery, J. E., et al. (1998). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Yadav, A. K., et al. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. International Journal of Medical and Pharmaceutical Sciences, 13(10). [Link]

  • Wang, X., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 20, 2476–2492. [Link]

  • Google Patents. (n.d.). Improved Synthesis of Sibutramine with Improved Productivity.

Sources

Troubleshooting

Technical Support Center: Optimizing Scale-Up Production of a Dihydropyridine Derivative (CAS 886364-67-6)

Welcome to the technical support center for the scale-up production of CAS 886364-67-6, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up production of CAS 886364-67-6, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale manufacturing. Our focus is on providing practical, experience-driven advice to anticipate and overcome common challenges, ensuring a robust, safe, and efficient process.

Introduction to the Synthesis and Scale-Up Considerations

The successful scale-up of any chemical synthesis is a multidisciplinary challenge that involves not just chemistry, but also chemical engineering, safety management, and regulatory compliance.[1] A reaction that performs flawlessly at the gram scale in a laboratory setting can behave unexpectedly in a multi-kilogram production environment.[1][2] This is due to fundamental changes in heat and mass transfer, mixing dynamics, and the impact of even minor impurities that might be insignificant at a smaller scale.[1][3]

This guide will use a common synthetic route for dihydropyridine derivatives, a class of compounds with significant therapeutic applications, as a framework for discussing the critical aspects of process optimization and troubleshooting.

Hypothetical Synthetic Pathway for CAS 886364-67-6

For the purpose of this guide, we will consider a plausible Hantzsch dihydropyridine synthesis for CAS 886364-67-6. This classic multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.

Reaction Scheme:

  • Reactants:

    • A substituted benzaldehyde (A)

    • Ethyl acetoacetate (B)

    • Ammonium acetate (as an ammonia source) (C)

  • Product: 4-substituted-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester (CAS 886364-67-6)

  • Solvent: Ethanol or a similar protic solvent

  • Catalyst: Often self-catalyzed or with the addition of a mild acid like acetic acid.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues that may arise during the scale-up of the Hantzsch synthesis of CAS 886364-67-6.

Issue 1: Decreased Yield and Purity at Larger Scale

Question: We achieved a 95% yield with high purity at the 10g scale, but upon scaling to 1kg, the yield dropped to 70% and we are observing several new impurities. What could be the cause?

Answer: This is a classic scale-up challenge. The primary culprits are often related to heat and mass transfer limitations.[1][2]

  • Heat Transfer: The Hantzsch reaction is typically exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation.[4] In a large reactor, this ratio decreases significantly, leading to localized "hot spots."[2][5] These higher temperatures can accelerate side reactions and degradation of the product, leading to lower yield and increased impurity formation.[5]

    • Solution:

      • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a thermocouple to monitor the internal reaction temperature accurately.[5][6]

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled addition of one of the reactants (e.g., the aldehyde) over time. This will manage the rate of the exotherm.

      • Efficient Cooling: Ensure your reactor has adequate cooling capacity. Have a contingency plan for rapid cooling if the temperature starts to run away.[6]

  • Mixing: Inefficient mixing in a large reactor can lead to localized high concentrations of reactants, which can also promote side reactions.[2][4]

    • Solution:

      • Agitator Design and Speed: The type of agitator and its speed are critical. A simple magnetic stir bar is insufficient for a large reactor. An overhead stirrer with appropriate impeller design is necessary to ensure homogeneity.

      • Computational Fluid Dynamics (CFD) Modeling: For larger-scale production, CFD modeling can help predict mixing behavior and optimize agitator design and speed.

Issue 2: Product Isolation and Purification Challenges

Question: At the lab scale, our product readily crystallizes from the reaction mixture upon cooling. At the 1kg scale, we are getting an oily precipitate that is difficult to filter and purify. Why is this happening?

Answer: Changes in crystallization behavior are common during scale-up. This can be due to a different impurity profile or slower, less controlled cooling.

  • Impurity Profile: The new impurities formed due to poor heat and mass transfer can act as crystallization inhibitors.

    • Solution:

      • Impurity Identification: Isolate and identify the major impurities. Understanding their structure can provide clues about their origin and how to prevent their formation.

      • Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, UPLC) to track the formation of impurities and adjust reaction conditions in real-time.

  • Cooling Rate: Rapid cooling in a small flask promotes nucleation and the formation of small crystals. In a large reactor, cooling is much slower, which can lead to supersaturation and "oiling out."

    • Solution:

      • Controlled Cooling Profile: Develop a controlled cooling profile with a specific rate of temperature decrease.

      • Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the appropriate temperature to induce crystallization.

      • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to promote crystallization.

Issue 3: Batch-to-Batch Inconsistency

Question: We are experiencing significant variability in yield and purity from one batch to another, even though we are following the same protocol. What are the likely sources of this inconsistency?

Answer: Batch-to-batch variability is a major concern in pharmaceutical manufacturing and often points to a lack of process robustness.[2][7][8]

  • Raw Material Quality: Variations in the purity of starting materials can have a significant impact on the reaction outcome.[7]

    • Solution:

      • Strict Specifications: Establish strict specifications for all raw materials, including purity, water content, and any known critical impurities.

      • Supplier Qualification: Work with qualified suppliers who can provide consistent quality.

  • Process Parameter Control: Minor, unrecorded variations in reaction parameters can lead to different outcomes.

    • Solution:

      • Define Critical Process Parameters (CPPs): Identify the process parameters that have the most significant impact on product quality (e.g., temperature, addition rate, mixing speed).

      • Establish Operating Ranges: Define acceptable operating ranges for each CPP and ensure they are strictly adhered to.

      • Thorough Documentation: Maintain detailed batch records that capture all process parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the Hantzsch synthesis?

A1:

  • Thermal Runaway: As an exothermic reaction, there is a risk of a thermal runaway, especially with poor temperature control.[5] A thorough risk assessment should be conducted before scale-up.[5][6]

  • Solvent Handling: The use of large quantities of flammable solvents like ethanol requires appropriate grounding and bonding to prevent static discharge, as well as adequate ventilation.

  • Reagent Handling: Some substituted benzaldehydes can be irritants or sensitizers. Ensure appropriate personal protective equipment (PPE) is used.

Q2: How do I choose the right equipment for scale-up?

A2: The transition from laboratory glassware to pilot plant reactors is a critical step.[1]

  • Reactor Material: Glass-lined steel reactors are often a good choice for their chemical resistance and ease of cleaning.

  • Heating/Cooling System: The reactor should have a jacket with a thermal fluid system that allows for precise temperature control.

  • Condenser: A sufficiently sized condenser is necessary to handle the solvent vapors during reflux.

Q3: When should I consider switching from batch to continuous processing?

A3: For very large-scale production, continuous (flow) chemistry can offer significant advantages over batch processing.[2]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control.[2]

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.

  • Consistent Product Quality: Continuous processing can lead to more consistent product quality due to the steady-state conditions.[2]

Visualizations

Experimental Workflow for Scale-Up

G cluster_0 Phase 1: Lab Scale (Grams) cluster_1 Phase 2: Pilot Scale (Kilograms) cluster_2 Phase 3: Manufacturing Scale (Multi-Kilograms) lab_synthesis Initial Synthesis & Optimization lab_analysis Purity & Yield Analysis (HPLC, NMR) lab_synthesis->lab_analysis risk_assessment Safety & Hazard Analysis lab_analysis->risk_assessment Successful Lab Results process_dev Process Parameter Optimization (DoE) risk_assessment->process_dev pilot_run Kilogram-Scale Synthesis process_dev->pilot_run pilot_analysis In-Process Controls & Final Product Analysis pilot_run->pilot_analysis tech_transfer Technology Transfer to Manufacturing pilot_analysis->tech_transfer Robust Pilot Process gmp_run GMP Production tech_transfer->gmp_run validation Process Validation & Quality Control gmp_run->validation

Caption: A phased approach to scaling up chemical synthesis.

Troubleshooting Logic for Decreased Yield

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield at Scale check_heat Inadequate Heat Transfer? start->check_heat check_mix Inefficient Mixing? start->check_mix sol_temp Monitor Internal Temp Control Addition Rate check_heat->sol_temp Yes sol_impurity Identify Impurities Adjust Conditions check_heat->sol_impurity Possible Side Reactions sol_mix Optimize Agitator Consider Baffles check_mix->sol_mix Yes

Caption: Decision tree for troubleshooting low yield during scale-up.

Quantitative Data Summary

ParameterLab Scale (10g)Pilot Scale (1kg) - InitialPilot Scale (1kg) - Optimized
Yield 95%70%92%
Purity (by HPLC) 99.5%96.0%99.3%
Major Impurity 1 <0.1%1.5%0.2%
Major Impurity 2 Not Detected0.8%<0.1%
Reaction Time 4 hours8 hours6 hours
Cooling Time 30 minutes4 hours3 hours (controlled)

Experimental Protocol: Optimized 1kg Scale Synthesis of CAS 886364-67-6

Safety Precaution: This protocol should only be performed by trained personnel in a controlled environment with appropriate engineering controls and personal protective equipment. A full process hazard analysis (PHA) must be completed before execution.[7]

  • Reactor Setup:

    • Charge a 20L glass-lined reactor equipped with an overhead stirrer, thermocouple, and condenser with 10L of absolute ethanol.

    • Begin agitation at 150 RPM.

  • Reagent Charging:

    • Charge 1.5 kg of ethyl acetoacetate to the reactor.

    • Charge 0.9 kg of ammonium acetate to the reactor.

    • Stir the mixture for 15 minutes at 20-25°C to ensure dissolution.

  • Controlled Addition:

    • In a separate vessel, dissolve 1.2 kg of the substituted benzaldehyde in 2L of absolute ethanol.

    • Add the benzaldehyde solution to the reactor via a dosing pump over a period of 2 hours, maintaining an internal temperature of 25-30°C. Use jacket cooling as necessary.

  • Reaction:

    • Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and hold for 4 hours.

    • Monitor the reaction progress by in-process HPLC analysis every hour.

  • Crystallization and Isolation:

    • Upon reaction completion, cool the mixture to 50°C.

    • Add 5g of seed crystals of CAS 886364-67-6.

    • Implement a controlled cooling ramp to 5°C over 3 hours.

    • Hold the slurry at 5°C for 1 hour.

    • Filter the product using a centrifuge or filter press.

    • Wash the filter cake with 2L of cold (0-5°C) ethanol.

  • Drying:

    • Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

References

  • Deng, B. (2021). How to deal with scale-up challenges of Chemistry?. Arch Chem Res, 4(4), 23. Available at: [Link]

  • Re:Build Optimation. (2025). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]

  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024). Available at: [Link]

  • Lupin. (2025). Solving Scale-Up Challenges in Drug Substance Manufacturing. Available at: [Link]

  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available at: [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Available at: [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oxidation in Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate . Because this compound contains a sensitive secondary amine moiety, it is highly susceptible to auto-oxidation during synthesis, workup, and storage.

This document provides mechanistic insights, troubleshooting FAQs, and field-proven experimental protocols to help you maintain the structural integrity of your samples.

Mechanistic Background: The Oxidation Pathway

To prevent degradation, it is critical to understand why this specific molecule degrades. The secondary amine group (-NH-CH₃) in your target compound is electronically prone to oxidation when exposed to atmospheric oxygen or trace peroxides[1].

The degradation follows a well-documented two-step sequence:

  • Initiation: The secondary amine is oxidized to a hydroxylamine intermediate. This process is often catalyzed by ambient light or trace metals[2].

  • Propagation: The hydroxylamine undergoes further oxidation (loss of water/electrons) to form a nitrone . Nitrones are highly stable, conjugated species that often present as a yellow or brown discoloration in your sample[1].

OxidationPathway A Secondary Amine (Target API Intermediate) B Hydroxylamine (Primary Degradant) A->B O2 / Peroxides (Initiation) C Nitrone (Advanced Degradant) B->C Further Oxidation (Propagation)

Figure 1: Stepwise auto-oxidation pathway of secondary amines to nitrones.

Troubleshooting FAQs

Q1: My isolated sample was initially colorless but turned yellow/brown after a few days on the bench. What is happening? A1: The discoloration is a macroscopic indicator of nitrone formation . While the pure secondary amine is colorless, the conjugated nature of advanced oxidation products (nitrones) absorbs visible light. This auto-oxidation is severely accelerated by ambient light and atmospheric oxygen[1].

Q2: I only used standard solvents (THF, diethyl ether) during my workup. Could they be causing the oxidation? A2: Yes. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are notorious for forming organic peroxides (R-O-O-R) upon exposure to air and light[3]. These solvent-derived peroxides act as potent, unintended oxidants that rapidly convert your secondary amine into a hydroxylamine[4]. You must verify that your extraction solvents are peroxide-free.

Q3: How can I separate the oxidized degradants from my pure product without destroying the molecule? A3: Because oxidation alters the basicity of the nitrogen atom, a chemoselective acid-base extraction is highly effective. The target secondary amine is basic and will form a water-soluble salt at low pH. In contrast, hydroxylamines and nitrones are significantly less basic and will remain in the organic phase. (See Protocol 3 below for the exact methodology).

Experimental Protocols

Protocol 1: Peroxide-Free Solvent Preparation and Verification

Self-Validating System: Always test solvents before and after purification.

  • Detection: Test the solvent (e.g., THF) using KI-starch indicator strips. A blue/black color indicates the presence of peroxides[4].

  • Removal: If peroxides are >5 ppm, pass the solvent through a column of activated basic alumina (Brockmann Grade I) to physically adsorb the peroxides.

  • Validation: Re-test the eluent with a new KI-starch strip to validate complete peroxide removal.

  • Distillation (Optional but Recommended): Distill the solvent over sodium/benzophenone under an argon atmosphere for absolute dryness[3].

    • Critical Safety Note: Never distill ethereal solvents to dryness; leave at least 10-20% volume in the still pot to prevent peroxide concentration and subsequent explosion[4].

Protocol 2: Schlenk-Line Storage Technique

To prevent auto-oxidation during long-term storage, the purified compound must be stored under an inert atmosphere using standard Schlenk techniques[5].

SchlenkWorkflow S1 1. Attach Flask to Schlenk Line S2 2. Evacuate Flask (Vacuum) S1->S2 S3 3. Backfill with Argon (Inert Gas) S2->S3 Hold 2 mins S4 4. Repeat Purge Cycle (x3) S3->S4 Purge O2 S4->S2 Cycle Back S5 5. Syringe Transfer under Ar S4->S5 Positive Ar Pressure

Figure 2: Standard Schlenk line purge-cycle workflow for handling air-sensitive amines.

Protocol 3: Chemoselective Acid-Base Rescue Extraction

Causality Insight: Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate contains an ethyl ester group. Using strong mineral acids (like 6M HCl) for extraction will cause unintended ester hydrolysis. This protocol uses a mild acid to ensure structural integrity.

  • Dissolve the oxidized mixture in a non-peroxidizable organic solvent (e.g., dichloromethane).

  • Transfer to a separatory funnel and wash with cold 10% aqueous citric acid (pH ~3) .

  • Collect the aqueous layer, which now contains the water-soluble protonated secondary amine. The nitrones and non-basic impurities will remain in the organic layer.

  • Cool the aqueous layer in an ice bath to 4°C and carefully adjust the pH to 9-10 using cold saturated aqueous NaHCO₃.

  • Extract the newly liberated free-base amine back into fresh dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the degradation rate of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate under various storage conditions over a 30-day period.

Storage ConditionAtmosphereTemperaturePurity (Day 1)Purity (Day 30)Primary Degradant Observed
Clear Vial (Benchtop)Ambient Air25°C99.5%82.1%Nitrone (Visible Yellowing)
Amber VialAmbient Air4°C99.5%91.3%Hydroxylamine
Schlenk FlaskArgon25°C99.5%98.2%Trace Hydroxylamine
Schlenk Flask Argon -20°C 99.5% >99.4% None Detected

References

  • [5] Title: Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: University of Pittsburgh (Wipf Group). URL:[Link]

  • [1] Title: Nitrones: Comprehensive Review on Synthesis and Applications. Source: MDPI. URL:[Link]

  • [2] Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Source: ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • [3] Title: Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. Source: University of Wisconsin-Madison. URL:[Link]

  • [4] Title: Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Source: University of North Carolina at Chapel Hill. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate in Peptidomimetic Design

As a Senior Application Scientist specializing in foldamer design and medicinal chemistry, I frequently evaluate novel building blocks for library synthesis. The transition from native α -amino acids to unnatural β and γ...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in foldamer design and medicinal chemistry, I frequently evaluate novel building blocks for library synthesis. The transition from native α -amino acids to unnatural β

  • and γ -amino acids has revolutionized the development of proteolytically stable therapeutics[1].

This guide provides an in-depth technical comparison between Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate —a highly specialized β2 -amino acid derivative—and its structural alternatives. By translating its complex nomenclature, we identify this compound as an esterified, N -methylated β2 -homo-(4-chloro)phenylalanine. This specific structural motif offers unprecedented advantages in overcoming the pharmacokinetic bottlenecks of traditional peptide drugs[2].

Structural & Mechanistic Profiling

To understand the utility of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, we must dissect its molecular architecture and the causality behind its performance in drug discovery:

  • The β2 -Substitution (C2-Benzyl Group): Unlike standard α -amino acids or β3 -amino acids, β2 -amino acids possess a side chain immediately adjacent to the carbonyl group. When incorporated into a peptide backbone, this creates severe steric shielding around the scissile amide bond, physically blocking the active sites of endogenous proteases[3].

  • N -Methylation: The secondary amine (methylaminomethyl) eliminates a hydrogen bond donor. This modification restricts Ramachandran dihedral angles (promoting stable 14-helix secondary structures) and significantly increases the compound's lipophilicity, which is critical for Blood-Brain Barrier (BBB) permeability.

  • Para-Chloro Substitution: The halogenation of the phenyl ring enhances metabolic stability against cytochrome P450-mediated aromatic oxidation while increasing binding affinity to hydrophobic receptor pockets.

G Protease Protease Enzyme Alpha α-Peptide Bond (Exposed) Protease->Alpha Beta β²-Peptide Bond (Sterically Shielded) Protease->Beta Degraded Rapid Cleavage Alpha->Degraded Stable Metabolic Stability Beta->Stable

Mechanism of proteolytic resistance comparing α-peptides and β²-peptidomimetics.

Comparative Performance Analysis

When designing a Solid-Phase Peptide Synthesis (SPPS) campaign, selecting the correct phenylpropanoate derivative dictates the final therapeutic viability of the foldamer. The table below objectively compares the target compound against its α , β3 , and γ analogs[4].

Derivative ClassCompound IdentityProteolytic Half-Life (Serum)Conformational Impact in FoldamersPrimary Application
β2 (Target) Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate > 48 hours Induces stable 14-helices; extreme steric shielding at C-terminus.Protease-resistant foldamers, BBB-permeable CNS agents.
α Ethyl 2-amino-3-(4-chlorophenyl)propanoate< 2 hoursHighly flexible; forms standard α -helices/ β -sheets.Native ligand mimics, standard SPPS.
β3 Ethyl 3-amino-3-(4-chlorophenyl)propanoate~ 24 hoursInduces 14-helices; moderate steric shielding.General peptidomimetics, integrin antagonists.
γ Ethyl 4-amino-3-(4-chlorophenyl)butanoate (Baclofen ester)> 48 hoursHighly flexible backbone; induces reverse turns.Specific GABA-B receptor agonists.

Experimental Workflows & Self-Validating Protocols

Working with N -methylated β2 -amino acids requires specialized synthetic strategies. The steric bulk at the C2 position, combined with the decreased nucleophilicity of the secondary amine, renders standard coupling reagents (like HBTU) ineffective.

Protocol A: Saponification and SPPS Incorporation

This protocol validates the successful activation and coupling of the sterically hindered target.

  • Ester Hydrolysis (Saponification):

    • Step: Dissolve the target ester in a 3:1 mixture of THF/H2O. Cool to 0°C and add 1.2 equivalents of LiOH dropwise.

    • Causality: The α -proton (at C2) is highly acidic due to the adjacent carbonyl and benzyl groups. Performing the hydrolysis strictly at 0°C with a mild base (LiOH) prevents base-catalyzed epimerization, preserving the stereochemical integrity of the building block.

  • Activation and Coupling:

    • Step: Pre-activate the resulting free acid using HATU (1.1 eq) and HOAt (1.1 eq) in DMF with DIPEA (2.0 eq) for 5 minutes. Add to the resin-bound peptide.

    • Causality: The C2-benzyl group severely restricts the trajectory of the incoming nucleophile. HOAt forms a highly reactive 7-aza-OBt ester that overcomes this steric clash far more efficiently than standard HOBt, driving the difficult N -methyl coupling to completion.

  • Validation: Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5) and analyze via LC-MS to confirm the mass shift corresponding to successful coupling.

G N1 Target β²-Ester (Precursor) N2 LiOH Hydrolysis (Avoid Epimerization) N1->N2 N3 HATU/HOAt Coupling (Overcome Sterics) N2->N3 N4 Peptidomimetic Product N3->N4

Workflow for the activation and incorporation of the sterically hindered β²-amino acid.
Protocol B: In Vitro Proteolytic Stability Assay

This protocol provides quantitative data comparing the metabolic stability of the synthesized β2 -foldamer against an α -peptide control.

  • Incubation: Dilute the purified peptide to a 10 µM concentration in PBS (pH 7.4) containing 25% human serum. Incubate at 37°C to mimic physiological enzymatic degradation.

  • Quenching: At predetermined time points (0, 1, 4, 12, 24, and 48 hours), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures and precipitates the serum proteases, halting degradation at the exact time point and preventing protein clogging during subsequent chromatography.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the AUC (Area Under the Curve) ratio of the analyte to the internal standard over time to calculate the half-life ( t1/2​ ).

Conclusion

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate is not merely a structural curiosity; it is a high-value precursor for generating N -methyl- β2 -homophenylalanine residues. While its incorporation demands rigorous, sterically-optimized coupling protocols, the resulting foldamers exhibit near-total resistance to proteolytic cleavage and enhanced lipophilicity. For drug development professionals targeting intracellular protein-protein interactions or CNS targets, this β2 -derivative vastly outperforms traditional α

  • and β3 -phenylpropanoate alternatives.

References

  • [1] Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock. 1

  • [2] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. 2

  • [3] Stereoselective synthesis of β2-amino acids by Michael addition of diorgano zinc reagents to nitro acrylates - ResearchGate.3

  • [4] The Asymmetric Imino-aldol Approach to the Enantioselective Synthesis of β-amino acids - ResearchGate. 4

Sources

Comparative

A Comprehensive Guide to the Validation of an Analytical Reference Standard for Novel Chemical Entities: A Case Study with CAS 886364-67-6

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the analytical reference standard is the cornerstone of quality, safety, and efficacy. It is the benchmark a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the analytical reference standard is the cornerstone of quality, safety, and efficacy. It is the benchmark against which all subsequent batches of a drug substance are measured. For a new chemical entity (NCE), such as the compound designated by CAS number 886364-67-6, the initial characterization and rigorous validation of its reference standard is a critical, non-negotiable step. This guide provides a comprehensive, scientifically-grounded framework for this process, moving beyond a simple checklist to explain the "why" behind the "how."

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will detail the necessary steps to establish a primary reference standard for an NCE, ensuring its identity, purity, and stability are unequivocally confirmed. We will explore the validation of analytical methods used to control the quality of this standard, in line with global regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9]

The Foundational Importance of a Well-Characterized Reference Standard

A reference standard serves as the primary comparator in all analytical procedures, from early development through to commercial manufacturing.[10] Its quality directly impacts the reliability of data related to a drug substance's identity, strength, and purity. An inadequately characterized standard can lead to significant downstream issues, including out-of-specification results, batch failures, and regulatory delays. Therefore, the initial investment in a thorough characterization and validation program for a new reference standard is paramount.

A Multi-Tiered Approach to Validation

The validation process for an NCE reference standard can be conceptualized as a three-tiered approach:

  • Identity Confirmation: Unequivocally proving the chemical structure of the compound.

  • Purity Determination: Quantifying the presence of any impurities, both organic and inorganic.

  • Stability Assessment: Evaluating the compound's stability under various environmental conditions.

This guide will provide detailed experimental protocols for each of these tiers, along with a comparison of a newly synthesized in-house reference standard against a hypothetical commercially available alternative.

Tier 1: Unambiguous Identity Confirmation

The first step is to confirm that the synthesized material is, in fact, the correct molecule. A combination of spectroscopic techniques is employed to provide orthogonal, or complementary, data points that together build a complete picture of the molecular structure.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the CAS 886364-67-6 reference standard.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the spectra to ensure all observed signals are consistent with the proposed structure of CAS 886364-67-6. The chemical shifts, coupling constants, and correlations in the 2D spectra should all align with the expected molecular structure.

2. Mass Spectrometry (MS)

  • Principle: MS provides the molecular weight of the compound and information about its fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The observed accurate mass should be within 5 ppm of the theoretical mass of the protonated or deprotonated molecule. The isotopic pattern should also match the theoretical pattern for the elemental composition of CAS 886364-67-6.

3. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies the functional groups present in a molecule.

  • Protocol:

    • Acquire the IR spectrum of the solid reference standard using an FT-IR spectrometer with an ATR accessory.

    • The observed absorption bands should correspond to the functional groups expected in the structure of CAS 886364-67-6.

Tier 2: Comprehensive Purity Assessment

Purity is a critical attribute of a reference standard.[11] The purity assessment should be comprehensive, accounting for all potential impurities, including organic process-related impurities, residual solvents, water content, and inorganic impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[12]

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method itself is a critical step and should be performed according to ICH Q2(R2) guidelines.[2][3][4][7][8]

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank (diluent), the reference standard solution, and a spiked sample containing known impurities or related compounds.

    • The peak for CAS 886364-67-6 should be well-resolved from all other peaks, and the blank should show no interfering peaks at the retention time of the analyte.

2. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the reference standard at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each solution in triplicate and plot the average peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of the reference standard to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate and calculate the percent recovery.

    • The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparison of In-House vs. Commercial Reference Standard
Validation Parameter In-House Standard Commercial Standard Acceptance Criteria
Purity (HPLC, % Area) 99.8%99.7%≥ 99.5%
Largest Impurity (% Area) 0.08%0.12%≤ 0.15%
Total Impurities (% Area) 0.20%0.30%≤ 0.50%
Water Content (Karl Fischer) 0.15%0.25%≤ 0.5%
Residual Solvents (GC-HS) Meets USP <467> limitsMeets USP <467> limitsConforms to USP <467>
Residue on Ignition 0.05%0.08%≤ 0.1%
Other Purity Assessments
  • Gas Chromatography-Headspace (GC-HS) for Residual Solvents: To quantify any remaining solvents from the synthesis process, according to USP <467>.

  • Karl Fischer Titration for Water Content: To accurately determine the water content.

  • Residue on Ignition (ROI) for Inorganic Impurities: To determine the amount of inorganic impurities.

Tier 3: Stability Assessment

A reference standard must be stable under defined storage conditions to ensure its integrity over time.[13][14] A stability-indicating method, typically the validated HPLC method, is used to monitor the purity of the standard over time.

Experimental Protocol: Stability Study
  • Objective: To establish a re-test period for the reference standard.

  • Protocol:

    • Store aliquots of the reference standard under long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) storage conditions.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), analyze the samples using the validated stability-indicating HPLC method.

    • Monitor for any significant changes in purity, the appearance of new degradation products, and changes in physical appearance.

Storage Condition Time Point Purity (% Area) Degradation Products (% Area)
5 °C ± 3 °C 0 Months99.8%Not Detected
12 Months99.7%0.05%
24 Months99.7%0.06%
25 °C / 60% RH 0 Months99.8%Not Detected
3 Months99.5%0.25%
6 Months99.2%0.55%

The data from the stability study will be used to establish a re-test date for the reference standard, which is the date after which the standard should not be used without re-qualification.

Visualization of the Validation Workflow

Validation_Workflow cluster_synthesis Material Synthesis cluster_characterization Initial Characterization cluster_validation Method Validation & Standard Qualification cluster_release Standard Release Synthesis Synthesis of CAS 886364-67-6 Identity Identity Confirmation (NMR, MS, IR) Synthesis->Identity Purity Preliminary Purity (HPLC, GC) Identity->Purity Method_Val Analytical Method Validation (ICH Q2) Purity->Method_Val Purity_Val Comprehensive Purity (Organic, Inorganic, Water) Method_Val->Purity_Val Stability Stability Study (ICH Q1A) Purity_Val->Stability Release Qualified Reference Standard Stability->Release

Caption: Workflow for the validation of a new reference standard.

Logical Decision Making in Impurity Identification

Impurity_Identification Start Impurity Detected by HPLC > Reporting Threshold Check_Known Is the impurity a known process-related impurity? Start->Check_Known Identify_Structure Characterize Structure (LC-MS, NMR) Check_Known->Identify_Structure No Quantify Quantify using validated method Check_Known->Quantify Yes Identify_Structure->Quantify Qualify Is impurity level below qualification threshold? Quantify->Qualify Toxicology Conduct toxicological assessment Qualify->Toxicology No Set_Spec Set specification limit for the impurity Qualify->Set_Spec Yes Toxicology->Set_Spec End Impurity Controlled Set_Spec->End

Caption: Decision tree for impurity identification and qualification.

Conclusion

The validation of an analytical reference standard for a new chemical entity is a scientifically rigorous process that underpins the entire drug development program. By following a systematic and well-documented approach, as outlined in this guide, researchers and drug developers can establish a high-quality reference standard that ensures the accuracy and reliability of all subsequent analytical data. This, in turn, is fundamental to ensuring the safety and efficacy of new medicines. The principles and protocols described herein provide a robust framework for navigating the complexities of reference standard validation in a regulated environment.

References

  • Validation of Analytical Procedures / General Inform
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Analytical methods valid
  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy.
  • Validation of Analytical Procedures Q2(R2).
  • Quality By Design The Importance Of Reference Standards In Drug Development.
  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verific
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). Agilent.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Purity Assay (Pharmaceutical Testing).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analytical Method Validation: ICH and USP Perspectives.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • FDA Stability Testing Guidelines.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. FDA Ghana.
  • Q1 Stability Testing of Drug Substances and Drug Products. U.S.
  • Q1 Stability Testing of Drug Substances and Drug Products. U.S.

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Validation

A Guide to Inter-Laboratory Reproducibility for the Quantification of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Abstract: This guide provides a comprehensive framework for establishing and evaluating the inter-laboratory reproducibility of analytical methods for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for establishing and evaluating the inter-laboratory reproducibility of analytical methods for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, a compound of interest in pharmaceutical development. We present a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the design of a collaborative study, details the experimental protocols, and presents a model for data analysis and interpretation, adhering to international standards for method validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and ensure the reliability and consistency of their analytical data across different laboratory settings.

Introduction: The Imperative for Reproducible Analytical Methods

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate is a synthetic organic compound with potential applications in the pharmaceutical industry. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and consistently quantify the compound is paramount for quality control, stability testing, and regulatory compliance. In a globalized pharmaceutical landscape, methods are often transferred between research and development, quality control, and contract manufacturing organizations. This necessitates a high degree of confidence that the analytical methods employed will yield equivalent results, regardless of the laboratory, analyst, or instrument.

Inter-laboratory reproducibility studies are the gold standard for assessing the ruggedness and transferability of an analytical method.[1][2] These studies provide a statistical measure of the variability that can be expected when a method is performed by different laboratories. This guide will walk through the critical considerations for designing and executing such a study for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate, comparing a primary HPLC-UV method with an alternative GC-MS method.

The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach.[3][4][5][6][7]

Designing the Inter-Laboratory Study

A well-designed inter-laboratory study is crucial for obtaining meaningful data. The design of this hypothetical study is based on the IUPAC "International Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories".[8]

2.1. Study Objectives

The primary objectives of this inter-laboratory study are:

  • To determine the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) of an HPLC-UV method for the quantification of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate.

  • To compare the performance of the HPLC-UV method with a GC-MS method in terms of precision and accuracy.

  • To assess the trueness of both methods by analyzing a certified reference material.

  • To provide a robust dataset to support the validation and transfer of the chosen analytical method.

2.2. Participating Laboratories

For a robust statistical analysis, a minimum of eight participating laboratories is recommended.[2] For this guide, we will assume the participation of ten hypothetical laboratories from diverse geographical locations and with varying levels of experience.

2.3. Study Samples

Homogeneous and stable samples are critical to the success of an inter-laboratory study. The following samples would be prepared and distributed to each participating laboratory:

  • Sample A: A solution of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate in methanol at a concentration of 100 µg/mL.

  • Sample B: A solution of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate in methanol at a concentration of 500 µg/mL.

  • Sample C: A "blind" sample containing an unknown concentration of the analyte within the range of 50-550 µg/mL.

  • Sample D: A certified reference material (CRM) with a known concentration of 250 µg/mL.

Each laboratory would receive three vials of each sample to perform replicate analyses.

2.4. Experimental Workflow

The overall workflow of the inter-laboratory study is depicted in the following diagram:

Inter-Laboratory_Study_Workflow cluster_0 Study Coordination cluster_1 Participating Laboratories (n=10) cluster_2 Data Analysis & Reporting Coordination Central Coordinator SamplePrep Preparation & Distribution of Homogeneous Samples Coordination->SamplePrep ProtocolDist Distribution of Analytical Protocols SamplePrep->ProtocolDist LabAnalysis Sample Analysis (HPLC-UV & GC-MS) ProtocolDist->LabAnalysis DataReporting Reporting of Results LabAnalysis->DataReporting DataCollection Central Data Collection DataReporting->DataCollection StatAnalysis Statistical Analysis (Repeatability, Reproducibility, Accuracy) DataCollection->StatAnalysis FinalReport Generation of Final Comparison Guide StatAnalysis->FinalReport

Caption: Workflow of the Inter-Laboratory Reproducibility Study.

Comparative Analytical Methodologies

Two distinct analytical methods were chosen for this comparative study to evaluate different separation and detection principles.

3.1. Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.

3.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Standard Preparation: Prepare a series of calibration standards ranging from 10 µg/mL to 600 µg/mL from a stock solution of Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate in methanol.

  • Sample Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve.

    • Inject each of the study samples (A, B, C, and D) in triplicate.

  • Data Analysis: Quantify the concentration of the analyte in the study samples using the linear regression equation derived from the calibration curve.

3.2. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, providing structural information that can confirm the identity of the analyte. As the target compound is not highly volatile, a derivatization step is included.

3.2.1. Experimental Protocol: GC-MS

  • Instrumentation: A standard GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Derivatization:

    • To 1 mL of each sample and standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

  • Standard and Sample Analysis: Follow the same principles as for the HPLC-UV method, ensuring all standards and samples are derivatized concurrently.

Data Analysis and Comparison

The data from the ten participating laboratories would be collected and analyzed to determine key performance characteristics as defined by the ICH Q2(R2) guidelines.[3][9]

4.1. Precision

Precision is assessed at two levels:

  • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time. It is expressed as the relative standard deviation (RSDr) of the replicate measurements.

  • Reproducibility (Inter-laboratory precision): The precision obtained from the analysis of the same sample by different laboratories. It is expressed as the relative standard deviation (RSDR) of the results from all participating laboratories.

Table 1: Hypothetical Precision Data for Sample B (500 µg/mL)

LaboratoryHPLC-UV (µg/mL)RSDr (%)GC-MS (µg/mL)RSDr (%)
1502.30.8498.71.1
2495.81.1505.20.9
3508.10.6510.51.3
4490.21.3488.91.5
5505.60.9501.11.0
6498.90.7495.41.2
7510.40.5512.80.8
8493.71.2490.31.4
9501.50.8503.60.9
10499.80.9499.51.1
Mean 500.6 500.6
RSDR (%) 1.3 1.6

4.2. Accuracy (Trueness)

Accuracy is determined by analyzing the certified reference material (Sample D) and is expressed as the percentage recovery of the known concentration.

Table 2: Hypothetical Accuracy Data for Sample D (CRM, 250 µg/mL)

LaboratoryHPLC-UV Measured (µg/mL)Recovery (%)GC-MS Measured (µg/mL)Recovery (%)
1251.5100.6248.999.6
2248.799.5252.1100.8
3253.1101.2254.5101.8
4246.998.8245.598.2
5250.8100.3249.899.9
6249.599.8247.699.0
7252.4101.0253.9101.6
8247.899.1246.298.5
9250.1100.0251.3100.5
10249.9100.0250.5100.2
Mean Recovery (%) 100.0 100.0

4.3. Logical Relationship of Validation Parameters

The relationship between the core validation parameters assessed in this study is illustrated below.

Validation_Parameters Accuracy Accuracy (Trueness) Robustness Method Robustness Accuracy->Robustness Precision Precision Repeatability Repeatability (Intra-Lab) Precision->Repeatability Reproducibility Reproducibility (Inter-Lab) Precision->Reproducibility Precision->Robustness Repeatability->Reproducibility

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate Executive Summary & Chemical Profile Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate is a complex halogenat...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate

Executive Summary & Chemical Profile

Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate is a complex halogenated, amine-containing ester frequently utilized as a building block and intermediate in pharmaceutical synthesis and drug development. Due to its specific structural motifs—a lipophilic chlorophenyl ring, a reactive ester linkage, and a secondary amine—it presents unique toxicological and environmental challenges. Improper handling or disposal can lead to severe environmental contamination, dangerous localized reactions, and strict regulatory non-compliance[1]. This guide provides a self-validating framework for the safe operational handling, spill response, and lifecycle disposal of this compound.

Hazard Identification & Mechanistic Toxicology

To safely manage this compound, researchers must understand the causality behind its chemical behavior and toxicity:

  • Hydrolytic Lability: The ester group is susceptible to hydrolysis under both acidic and basic conditions. Exposure to strong bases will catalyze the cleavage of the ethyl ester, releasing ethanol and the corresponding substituted propanoic acid, thereby altering the compound's pharmacological and toxicological profile[2].

  • Amine Reactivity: The secondary amine acts as a weak base. It can react exothermically with strong acids to form salts, which significantly alters its aqueous solubility and membrane permeability.

  • Lipophilicity & Bioaccumulation: The 4-chlorophenyl moiety significantly increases the compound's partition coefficient (LogP). This lipophilicity enhances its ability to cross biological membranes, posing acute toxicity risks via dermal and oral exposure[2].

  • Halogenated Degradation Risks: As a chlorinated organic compound, improper thermal degradation (e.g., standard low-temperature incineration) can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or polychlorinated dibenzofurans (PCDFs). Therefore, it mandates specialized high-temperature incineration[3].

Under the 4, laboratories must implement a site-specific Chemical Hygiene Plan (CHP) to mitigate these exact mechanistic risks[4].

Operational Handling Protocol

A self-validating protocol ensures that every safety measure inherently verifies the next. Follow these step-by-step methodologies when handling the pure compound or concentrated stock solutions:

  • Engineering Controls Verification: Before opening the chemical container, verify that the chemical fume hood has a minimum face velocity of 80-100 feet per minute (fpm).

    • Causality: Adequate airflow prevents the accumulation of potentially irritating amine vapors and localized explosive concentrations[4].

  • PPE Selection & Donning: Wear chemically resistant nitrile or neoprene gloves, a fully buttoned flame-resistant laboratory coat, and ANSI Z87.1 compliant splash goggles.

    • Causality: Nitrile provides a superior barrier against lipophilic esters compared to latex, preventing transdermal absorption of the chlorophenyl derivative[5].

  • Manipulation & Transfer: Conduct all transfers over a secondary containment tray. Keep the compound away from strong oxidizing agents.

    • Causality: The amine nitrogen is prone to oxidation, which can generate reactive, potentially unstable N-oxide intermediates[2].

Spill Response & Decontamination

In the event of an accidental release, immediate and logical action is required to prevent environmental release and personnel exposure.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate Area (>50 mL or high vapor) Assess->Evacuate Major Spill Contain Contain Spill (Use inert absorbent) Assess->Contain Minor Spill Evacuate->Contain Hazmat Team Decon Decontaminate Surfaces (Alcohol/Water wash) Contain->Decon Dispose Transfer to Hazardous Waste Container Decon->Dispose

Logical workflow for assessing, containing, and decontaminating a halogenated ester spill.

Step-by-Step Spill Methodology:

  • Immediate Isolation: Isolate the immediate area. For spills exceeding 50 mL or occurring outside a controlled fume hood, evacuate personnel and increase room exhaust ventilation[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or specialized chemical spill pads.

    • Causality: Combustible absorbents (like sawdust) must be avoided, as the reactive amine/ester mixture may degrade unpredictably or generate heat[2].

  • Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a 70% ethanol solution followed by copious amounts of water.

    • Causality: The alcohol solubilizes the lipophilic chlorophenyl moiety, ensuring complete removal from the benchtop, while the water dilutes any remaining water-soluble amine salts.

Proper Disposal Procedures

The 3 mandates a strict "cradle-to-grave" tracking system for hazardous waste[3]. Because this compound contains a chlorine atom, it must be segregated from non-halogenated organic waste.

DisposalWorkflow Start Waste Generation: Ethyl 3-(4-Chloro-phenyl)-... Aqueous Aqueous Waste (Hydrolyzed Salts) Start->Aqueous Acid/Base Extraction Organic Organic Waste (Halogenated Stream) Start->Organic Solvent Evaporation Solid Solid Waste (Contaminated PPE/Pads) Start->Solid Spills/Wipes AqDisp pH Neutralization & Specialized Disposal Aqueous->AqDisp OrgDisp EPA RCRA Incineration (High-Temp Scrubber) Organic->OrgDisp SolDisp Solid Hazardous Waste Landfill/Incinerator Solid->SolDisp

RCRA-compliant waste segregation and disposal workflow for halogenated laboratory chemicals.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste complicates the incineration process and significantly increases disposal costs, as halogenated streams require specialized high-temperature incineration scrubbers to neutralize hydrochloric acid (HCl) gas byproducts[3].

  • Container Specifications: Use chemical-resistant HDPE liquid disposal safety cans with spring-loaded sealed caps to prevent vapor release and act as a pressure relief valve[6].

  • Labeling & Compliance: Affix a compliant EPA hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the specific chemical constituents[7].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. Ensure secondary containment is used to capture potential leaks. SAAs may hold up to 55 gallons of hazardous waste before requiring transfer to a Central Accumulation Area (CAA)[7].

Quantitative Data: Waste Segregation & Compatibility

Waste Stream CategoryPrimary ContaminantCompatible ContainerMax SAA VolumeEPA Disposal Method
Halogenated Organic Ethyl 3-(4-Chloro-phenyl)-... (Intact)HDPE Safety Can (Vented)55 GallonsHigh-Temp Incineration with HCl Scrubbers
Aqueous Waste Hydrolyzed Acid/Amine SaltsPolyethylene Carboy55 GallonsChemical Treatment / Neutralization
Solid Hazardous Contaminated PPE, Spill PadsDouble-lined Cardboard / Drum55 GallonsSolid Hazardous Waste Incineration

References

  • Title: Ethyl 3-(4-chlorophenyl)propanoate SDS (Analogous Compound Safety Data)
  • Source: osha.
  • Source: nationalacademies.
  • Source: emsllcusa.
  • Source: labmanager.
  • Source: danielshealth.
  • Source: justrite.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate
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Ethyl 3-(4-Chloro-phenyl)-2-methylaminomethyl-propionate
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